1-Deoxy-1-nitro-L-mannitol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-nitrohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915493 | |
| Record name | 1-Deoxy-1-nitrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-83-8, 94481-72-8, 6027-42-5 | |
| Record name | 1-Deoxy-1-nitro-D-mannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-nitro-L-galactitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159058 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-1-nitrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Deoxy-1-nitro-L-mannitol (CAS 6027-42-5)
[1]
Executive Summary
1-Deoxy-1-nitro-L-mannitol (CAS 6027-42-5) is a high-value chiral building block primarily utilized in the synthesis of iminosugars (azasugars), specifically L-mannojirimycin and its derivatives. As a nitro-alditol, it serves as a stable, crystalline intermediate that allows for the precise introduction of nitrogen into the carbohydrate backbone—a critical step in developing glycosidase inhibitors .
These inhibitors are pivotal in drug discovery for modulating glycoprotein processing, with therapeutic implications in antiviral therapy (e.g., HIV, Influenza), lysosomal storage disorders , and cancer metastasis . This guide details the physicochemical properties, synthesis via the Henry reaction, and downstream applications of this compound, designed for researchers requiring high-purity precursors for medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
The compound is an L-isomer, distinguishing it from the more common D-mannitol derivatives. Its stereochemistry is critical for targeting specific enzymes that recognize L-fucose or L-rhamnose motifs, or for serving as non-metabolizable probes.
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 6027-42-5 |
| IUPAC Name | (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol |
| Synonyms | 1-Deoxy-1-nitro-L-mannitol; L-Mannitol, 1-deoxy-1-nitro- |
| Molecular Formula | C₆H₁₃NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 133 – 134 °C [1] |
| Optical Rotation | |
| Solubility | Soluble in water, ethanol; Insoluble in ether, non-polar solvents |
| pKa | ~10 (due to acidic |
Part 2: Synthesis & Manufacturing (The Henry Reaction)
The synthesis of 1-Deoxy-1-nitro-L-mannitol relies on the Henry Reaction (nitroaldol condensation), coupling L-arabinose with nitromethane . This reaction extends the carbon chain by one unit and introduces the nitrogen functionality.
Mechanism & Stereoselectivity
The reaction of L-arabinose with nitromethane under basic conditions yields a mixture of two epimers: 1-deoxy-1-nitro-L-mannitol (manno-configuration) and 1-deoxy-1-nitro-L-glucitol (gluco-configuration).
-
Challenge: The reaction is not stereospecific; it produces both isomers.
-
Solution: The L-mannitol derivative is significantly less soluble in ethanol than the L-glucitol derivative, allowing for purification via fractional crystallization [1].[1]
Experimental Protocol: Synthesis from L-Arabinose
Note: This protocol involves nitro compounds.[1][2] Work behind a blast shield and in a fume hood.
Reagents:
-
L-Arabinose (Commercial grade)[1]
-
Nitromethane (Dry)[1]
-
Sodium Methoxide (NaOMe) in Methanol (1.3 N)[1]
-
Cation Exchange Resin (Dowex 50W-X8, H+ form)[1]
-
Absolute Ethanol[1]
Step-by-Step Methodology:
-
Condensation: Suspend L-arabinose (1.0 eq) in a mixture of absolute methanol and dry nitromethane (approx. 3.6 eq).
-
Base Addition: Add methanolic NaOMe (approx. 1.5 eq) dropwise with vigorous stirring. The mixture will become homogeneous before the sodium aci-nitro salts precipitate.
-
Reaction Time: Stir for 15–20 hours at room temperature to ensure complete conversion.
-
Work-up: Filter the precipitated sodium salts and wash with cold methanol and petroleum ether. Caution: The salts are hygroscopic.
-
Acidification: Dissolve the salts in ice-cold water. Immediately pass through a column of Dowex 50W-X8 (H+) to convert the salt back to the free nitro-alditol.
-
Crystallization: Evaporate the aqueous effluent under reduced pressure to a syrup. Add absolute ethanol and cool.
-
Purification: The 1-deoxy-1-nitro-L-mannitol crystallizes out first (mp 133–134 °C).[1] Filter the crystals. The mother liquor contains the more soluble L-glucitol isomer (mp 106–107 °C) [1].
Diagram 1: Synthetic Workflow (Henry Reaction)
Caption: Synthesis of 1-Deoxy-1-nitro-L-mannitol via the Henry Reaction, highlighting the critical fractional crystallization step to isolate the desired epimer.
Part 3: Applications in Drug Development
The primary utility of CAS 6027-42-5 lies in its role as a precursor for polyhydroxylated alkaloids (iminosugars).
Precursor to L-Mannojirimycin (Glycosidase Inhibition)
Reduction of the nitro group yields 1-amino-1-deoxy-L-mannitol . Subsequent intramolecular cyclization (often requiring reductive amination or specific protecting group manipulations) generates L-mannojirimycin (L-DMJ) [2].
-
Mechanism: L-DMJ mimics the transition state of mannose hydrolysis.
-
Target: It is a potent inhibitor of
-mannosidase . -
Therapeutic Relevance: Inhibition of Golgi
-mannosidase I and II blocks the processing of N-linked oligosaccharides, leading to the formation of hybrid-type glycans. This has been shown to reduce tumor cell metastasis and viral envelope formation [3].
Synthesis of L-Fucose Mimics
L-Mannitol derivatives are stereochemically related to L-fucose (6-deoxy-L-galactose). Nitro-L-mannitol can be chemically modified (deoxygenation at C6) to synthesize L-fucose analogs .
-
Application: Fucosyltransferase inhibitors.[3] Aberrant fucosylation is a hallmark of many cancers and inflammation; inhibitors derived from this scaffold serve as potential anti-cancer and anti-inflammatory agents.
Electrochemical Probes (BBB Transport)
While D-isomers are standard, nitro-mannitol derivatives have been utilized in differential pulse voltammetry (DPV) to monitor Blood-Brain Barrier (BBB) transport [4]. The L-isomer serves as a critical enantiomeric control to distinguish between active transport (stereospecific) and passive diffusion.
Diagram 2: Downstream Therapeutic Pathways
Caption: Pathway from 1-Deoxy-1-nitro-L-mannitol to the bioactive glycosidase inhibitor L-Mannojirimycin.
Part 4: Safety & Handling (SDS Summary)
Hazard Classification:
-
Combustible Solid: Nitro compounds can decompose violently at high temperatures.
-
Irritant: Causes skin, eye, and respiratory irritation.
Handling Protocols:
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep away from heat, sparks, and open flames.
-
PPE: Wear N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which can form unstable nitronate salts).
References
-
Sowden, J. C., & Fischer, H. O. L. (1947). The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose. Journal of the American Chemical Society, 69(8), 1963-1965.
-
Niwa, T., et al. (1984).[4] Novel glycosidase inhibitors, nojirimycin B and D-mannonic-delta-lactam.[4] Isolation, structure determination and biological property.[2][4][5][6] The Journal of Antibiotics, 37(12), 1579-1586.[4]
-
Elbein, A. D. (1987). Inhibitors of the biosynthesis and processing of N-linked oligosaccharide chains. Annual Review of Biochemistry, 56, 497-534.
-
Sigma-Aldrich. (n.d.). 1-Deoxy-1-nitro-D-mannitol Product Information (Analogous Reference).
Sources
- 1. prepchem.com [prepchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel glycosidase inhibitors, nojirimycin B and D-mannonic-delta-lactam. Isolation, structure determination and biological property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foreword: Navigating the Frontier of Nitro-Sugar Analogs
An In-depth Technical Guide to (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol
In the landscape of modern medicinal and materials science, the exploration of novel molecular scaffolds is paramount. The molecule at the heart of this guide, (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol, represents a fascinating convergence of two key chemical motifs: a polyhydroxylated aliphatic chain, reminiscent of a carbohydrate backbone, and a terminal nitro group, a versatile functional group known for its potent electronic and reactive properties. While this specific stereoisomer is not extensively documented in mainstream literature, its structure suggests a wealth of potential applications, from a chiral building block in complex syntheses to a candidate for biological activity screening.
This document is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of data. Instead, it aims to provide a foundational understanding of the molecule's core characteristics, propose logical and experimentally sound pathways for its synthesis and analysis, and explore its potential utility based on established chemical principles and data from analogous structures. We will delve into the "why" behind the science—the causal links between structure, properties, and function—to empower you in your own research endeavors.
Molecular Architecture and Physicochemical Profile
The IUPAC name (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol defines a precise three-dimensional arrangement of atoms. Understanding this structure is the first step in predicting its behavior.
Structural Elucidation
The molecule consists of a six-carbon hexane backbone. The "1,2,3,4,5-pentol" suffix indicates the presence of five hydroxyl (-OH) groups, one on each of the first five carbon atoms. The "6-nitro" prefix places a nitro (-NO₂) group on the sixth carbon. Critically, the "(2S,3S,4S,5S)" stereochemical descriptor specifies the absolute configuration of the chiral centers at carbons 2, 3, 4, and 5. This specific stereochemistry is analogous to the C2-C5 portion of D-glucose, suggesting it can be considered a nitro-functionalized, open-chain sugar analog.
Figure 1: 2D structure of (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol.
Predicted Physicochemical Properties
Lacking direct experimental data, we can predict the properties of this molecule with a high degree of confidence based on its functional groups.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₆H₁₃NO₇ | Derived by counting the atoms in the structure. |
| Molecular Weight | ~211.17 g/mol | Sum of the atomic weights of all atoms in the formula. |
| Appearance | Likely a white to pale yellow solid. | Polyhydroxylated compounds are typically crystalline solids at room temperature. The nitro group can sometimes impart a pale yellow color. |
| Solubility | Highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar solvents. | The five hydroxyl groups will dominate the molecule's properties, forming extensive hydrogen bonds with polar solvents. |
| Hydrogen Bond Donors | 5 | The five hydroxyl groups can each donate a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 7 (or more) | The five hydroxyl oxygens and the two nitro group oxygens can all accept hydrogen bonds. |
| Reactivity | The nitro group is a strong electron-withdrawing group, making the protons on C-6 (the α-carbon) acidic and susceptible to deprotonation under basic conditions. This enables its use in classic nitro-alkane chemistry, such as the Henry (nitro-aldol) reaction. The polyol backbone offers sites for esterification, etherification, or oxidation. |
Proposed Synthetic Strategies
The synthesis of a polyfunctional molecule like (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol requires careful strategic planning to control stereochemistry and ensure chemoselectivity. A plausible approach would start from a readily available chiral precursor, such as a carbohydrate.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to a precursor like D-glucose. The target molecule is essentially an open-chain form of a 6-nitro-6-deoxy-D-glucose derivative. This suggests a pathway involving the selective modification of the C-6 primary alcohol of a protected glucose derivative, followed by deprotection.
Figure 2: Retrosynthetic analysis from D-glucose.
Experimental Protocol: A Proposed Pathway
This protocol is a conceptual workflow based on established transformations in carbohydrate and nitro-compound chemistry.[1][2] Optimization of each step would be required.
Step 1: Protection of D-Glucose
-
Objective: To selectively protect the C-1, C-2, C-3, and C-5 hydroxyls, leaving the C-6 primary alcohol free for modification. A common choice is the formation of 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.
-
Protocol:
-
Suspend D-glucose in anhydrous acetone containing a catalytic amount of sulfuric acid or another Lewis acid.
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography.
-
Step 2: Activation of the C-6 Hydroxyl
-
Objective: Convert the C-6 primary alcohol into a good leaving group, such as a tosylate or an iodide, to facilitate nucleophilic substitution. Iodination is often preferred for its reactivity.
-
Protocol (Appel Reaction for Iodination):
-
Dissolve the protected glucose from Step 1 in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add triphenylphosphine (PPh₃), imidazole, and iodine (I₂).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Upon completion, cool, filter, and concentrate the solution. Purify the resulting 6-iodo derivative by chromatography.
-
Step 3: Introduction of the Nitro Group
-
Objective: Displace the iodide with a nitro group. This is a classic nucleophilic substitution.
-
Protocol (Victor Meyer Reaction):
-
Dissolve the 6-iodo compound from Step 2 in a solvent like anhydrous DMF or acetonitrile.
-
Add silver nitrite (AgNO₂) and protect the reaction from light.
-
Stir at room temperature or with gentle heating until the substitution is complete (monitor by TLC).
-
Filter off the silver iodide precipitate and concentrate the filtrate. Purify the 6-nitro derivative.
-
Step 4: Deprotection
-
Objective: Remove the isopropylidene protecting groups to reveal the final pentol structure.
-
Protocol:
-
Dissolve the protected 6-nitro compound from Step 3 in an aqueous acidic solution (e.g., 80% acetic acid or dilute HCl).
-
Heat the mixture gently to hydrolyze the acetal groups.
-
Monitor the reaction by TLC. Once complete, neutralize the acid and concentrate the solution under reduced pressure.
-
The final product, (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol, may be purified by recrystallization from a solvent system like ethanol/water.
-
Analytical Characterization (Hypothetical Data)
Characterization of the final product would rely on standard spectroscopic techniques. The following data are predicted based on the known effects of the functional groups.
| Technique | Expected Observations |
| ¹H NMR (in D₂O) | - A complex multiplet region between ~3.5-4.5 ppm for the protons on C1-C5. - A distinct downfield signal, likely a doublet of doublets around ~4.6-4.8 ppm, for the two diastereotopic protons on C6, which are adjacent to the electron-withdrawing nitro group. |
| ¹³C NMR (in D₂O) | - Five signals in the alcohol region (~60-80 ppm) corresponding to C1-C5. - One downfield signal (>75 ppm) for C6, the carbon attached to the nitro group. |
| FT-IR (KBr pellet) | - A strong, broad absorption band around 3300-3500 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups. - C-H stretching bands around 2850-3000 cm⁻¹. - Two strong, characteristic absorption bands for the nitro group: an asymmetric stretch around 1540-1560 cm⁻¹ and a symmetric stretch around 1350-1370 cm⁻¹. |
| Mass Spectrometry | - Electrospray Ionization (ESI) in negative mode would likely show an [M-H]⁻ ion at m/z ~210.16. - In positive mode, an adduct like [M+Na]⁺ at m/z ~234.15 would be expected. |
Potential Applications and Scientific Relevance
The unique structure of (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol makes it a molecule of significant interest for several fields.
As a Chiral Building Block
Nitro compounds are exceptionally versatile synthetic intermediates.[2] The nitro group can be:
-
Reduced to an amine, yielding a chiral 6-amino-hexane-1,2,3,4,5-pentol, a valuable precursor for synthesizing iminosugars or other nitrogen-containing bioactive molecules.
-
Used in C-C bond formation via the Henry reaction, where the deprotonated nitroalkane acts as a nucleophile to attack aldehydes or ketones, allowing for chain extension.
-
Converted to a carbonyl group via the Nef reaction, transforming the nitroalkane into an aldehyde.
The defined stereochemistry of the pentol backbone makes this molecule an attractive starting material for the asymmetric synthesis of complex natural products and pharmaceuticals.
In Drug Discovery and Development
Many compounds containing nitro groups exhibit a wide range of biological activities.[3][4] The presence of the nitro group can influence a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the polyol structure mimics carbohydrates, which could facilitate transport into cells or interaction with carbohydrate-binding proteins (lectins) or enzymes.
Potential areas for investigation include:
-
Antimicrobial/Antiparasitic Activity: Nitroaromatic compounds are well-known antimicrobial agents, and this aliphatic nitro-polyol could be explored for similar properties.[3]
-
Enzyme Inhibition: Given its similarity to sugar backbones, it could be screened as a potential inhibitor of enzymes involved in carbohydrate metabolism, such as glycosidases.
-
Anti-inflammatory or Anticancer Properties: Various natural and synthetic polyols and nitro compounds have shown potential in these areas.[5][6]
The combination of a hydrophilic polyol chain and a reactive nitro group presents a compelling profile for further biological evaluation.
Conclusion
(2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol stands as a molecule of high potential, bridging the chemistries of carbohydrates and nitroalkanes. While direct experimental data remains to be published, its structure can be clearly defined, its properties reasonably predicted, and logical synthetic pathways can be designed based on robust, well-established organic reactions. Its value lies not only in its potential intrinsic biological activity but also in its utility as a stereochemically defined building block for creating more complex and valuable molecules. This guide provides the foundational framework and technical insights necessary for researchers to begin exploring the synthesis and application of this promising compound.
References
-
Tang, S., Xiong, D. C., Jiang, S., & Ye, X. S. (2016). Nitro-polyols via Pyridine Promoted C═C Cleavage of 2-Nitroglycals. Application to the Synthesis of (-)-Hyacinthacine A1. Organic Letters, 18(3), 568–571. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of nitrate ester by reacting polyol with nitric acid. R=aliphatic chain. Available at: [Link]
-
PubChem. (n.d.). (2S,4R)-pentane-1,2,3,4,5-pentol;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds. Available at: [Link]
-
PlantaeDB. (n.d.). (1S,2S,4R,5R)-cyclohexane-1,2,3,4,5-pentol. Available at: [Link]
-
MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Available at: [Link]
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Wikipedia. (n.d.). Cyclohexane-1,2,3,4,5,6-hexol. Available at: [Link]
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PubMed. (n.d.). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Available at: [Link]
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PubChem. (n.d.). (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol. Available at: [Link]
-
ResearchGate. (n.d.). 6-(Methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-Hydroxy-2,3-dihydro-1H,1 ' H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): A Novel Small Molecule With. Available at: [Link]
-
ResearchGate. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Available at: [Link]
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MDPI. (2025). Bioactivity-Directed Isolation of Anticancer Constituents from Underexplored Folklore: Rhus punjabensis Stewart. Available at: [Link]
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Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]
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PubMed. (2018). Phytol: A review of biomedical activities. Available at: [Link]
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Technical Monograph: 1-Deoxy-1-nitro-L-mannitol (CID 111130)
Executive Summary
1-Deoxy-1-nitro-L-mannitol (PubChem CID 111130) is a C-nitro sugar derivative and a critical intermediate in carbohydrate chemistry. Primarily synthesized via the Henry reaction (nitroaldol condensation) of nitromethane with L-arabinose, it serves as the definitive precursor for the production of L-mannose , a rare sugar of significant biological interest. Beyond its role in the Sowden–Fischer synthesis of chain-extended sugars, this compound acts as a versatile chiral building block for the synthesis of aminopolyols (glycosidase inhibitors) and potential voltammetric probes for membrane transport studies.
This guide details the physicochemical profile, stereoselective synthesis, purification protocols, and downstream applications of 1-deoxy-1-nitro-L-mannitol, designed for researchers requiring high-purity isolation and utilization of this compound.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound is an acyclic polyol where the terminal hydroxyl group at C-1 is replaced by a nitro group. It possesses the L-manno configuration, characterized by the specific orientation of hydroxyl groups at chiral centers C-2 through C-5.
| Parameter | Data |
| IUPAC Name | (2S,3S,4S,5S)-6-Nitrohexane-1,2,3,4,5-pentol |
| Common Name | 1-Deoxy-1-nitro-L-mannitol |
| PubChem CID | 111130 |
| CAS Number | 6027-42-5 |
| Molecular Formula | C₆H₁₃NO₇ |
| Molecular Weight | 211.17 g/mol |
| Melting Point | 133–134 °C (dec.)[1][2][3][4] |
| Optical Rotation | |
| Solubility | Soluble in water, ethanol; Insoluble in non-polar solvents.[3][4] |
| Appearance | White crystalline solid |
Synthesis & Stereochemistry: The Sowden–Fischer Method
The synthesis of 1-deoxy-1-nitro-L-mannitol relies on the Sowden–Fischer synthesis , a modification of the Henry reaction. This process involves the base-catalyzed addition of nitromethane to L-arabinose.
Mechanistic Insight
The reaction extends the carbon chain of the pentose (L-arabinose, C5) by one carbon unit (from nitromethane) to form a hexose derivative (C6). The nucleophilic attack of the nitronate anion on the aldehyde group of L-arabinose creates a new chiral center at C-2 (formerly the carbonyl carbon).
This addition is not stereospecific; it yields a mixture of two C-2 epimers:
-
1-Deoxy-1-nitro-L-mannitol (Major/Desired product)
-
1-Deoxy-1-nitro-L-glucitol (Minor/By-product)
The separation of these isomers is achieved through fractional crystallization , exploiting the significant solubility difference between the manno (less soluble) and gluco (more soluble) isomers in ethanol.[3]
Synthesis Pathway Diagram[7]
Figure 1: The Sowden–Fischer synthetic pathway illustrating the chain extension and separation of epimers.
Experimental Protocol: Synthesis and Purification
Safety Warning: Nitro compounds and their salts can be shock-sensitive when dry. Perform all aci-nitro salt handling while wet or in solution. Use a blast shield during large-scale acidification.
Reagents
-
L-Arabinose (Commercial grade)[3]
-
Nitromethane (Dried over CaCl₂)[3]
-
Sodium Methoxide (NaOMe) in Methanol[3]
-
Cation Exchange Resin (Dowex 50W-X8, H+ form)[3]
Step-by-Step Methodology
-
Condensation:
-
Suspend L-arabinose (1.0 eq) in absolute methanol.
-
Add nitromethane (3.0 eq) to the suspension.
-
Add methanolic sodium methoxide (1.5 eq) dropwise with vigorous stirring.
-
Observation: The sugar will dissolve, followed by the precipitation of the sodium aci-nitro salt.[3]
-
Stir for 16–20 hours at room temperature to ensure completion.
-
-
Isolation of Aci-Nitro Salts:
-
Filter the precipitated sodium salts.
-
Wash the filter cake with cold methanol and then cold petroleum ether to remove excess nitromethane.
-
Critical: Do not let the salt dry completely; proceed immediately to acidification.
-
-
Acidification (Deionization):
-
Dissolve the moist salt in ice-cold water.[3]
-
Pass the solution through a column of Dowex 50W-X8 (H+) resin (or equivalent cation exchanger) to remove sodium ions and generate the free nitro-alditols.
-
Collect the acidic effluent.
-
-
Crystallization & Separation:
-
Concentrate the aqueous effluent under reduced pressure (rotary evaporator, <40 °C) to a syrup.
-
Add absolute ethanol to the syrup and concentrate again to remove residual water (azeotropic drying).
-
Dissolve the resulting semi-crystalline mass in hot absolute ethanol.
-
Allow to cool slowly to room temperature, then refrigerate at 4 °C.
-
Harvest: The crystals formed are predominantly 1-deoxy-1-nitro-L-mannitol .
-
Filter and wash with cold ethanol.
-
-
Recrystallization (Purification):
-
Recrystallize the crude solid from boiling ethanol.
-
Target Purity Metric: Melting point should stabilize at 133–134 °C .
-
Applications & Downstream Chemistry
Synthesis of L-Mannose (Nef Reaction)
1-Deoxy-1-nitro-L-mannitol is the standard intermediate for synthesizing L-mannose , a rare sugar used in pharmaceutical research and as a starting material for L-nucleoside synthesis.
-
Mechanism: The nitro group is converted into an aldehyde via the Nef reaction (treatment with sulfuric acid).
-
Significance: This provides a reliable route to L-hexoses from naturally abundant L-pentoses.
Synthesis of 1-Amino-1-deoxy-L-mannitol
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to a primary amine.
-
Application: The resulting amino-polyol serves as a mimic of the transition state in glycosidase hydrolysis, acting as a potential glycosidase inhibitor or a ligand for probing carbohydrate-processing enzymes.
Voltammetric Probes
Research on the enantiomer (D-isomer) suggests utility as a probe for blood-brain barrier transport monitoring using differential pulse voltammetry. The L-isomer serves as the necessary chiral control in these pharmacological transport studies.
Downstream Workflow Diagram
Figure 2: Primary downstream synthetic applications of 1-deoxy-1-nitro-L-mannitol.
References
-
Sowden, J. C., & Fischer, H. O. L. (1947).[4][5] The Condensation of Nitromethane with D- and L-Arabinose; Preparation of L-Glucose and L-Mannose. Journal of the American Chemical Society, 69(8), 1963–1965.[5] [Link]
-
PubChem. (n.d.).[1] 1-Deoxy-1-nitro-L-mannitol (CID 111130).[1] National Library of Medicine. Retrieved from [Link]
-
Frihed, T. G., Bols, M., & Pedersen, C. M. (2015).[6] Synthesis of L-Hexoses. Chemical Reviews, 115(9), 3615–3676.[6] [Link]
Sources
- 1. 1-Deoxy-1-nitro-L-mannitol | C6H13NO7 | CID 111130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Deoxy-1-nitro-L-mannitol - High purity | EN [georganics.sk]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Physical properties of 1-Deoxy-1-nitro-L-mannitol solid
Technical Whitepaper: Physicochemical Characterization of 1-Deoxy-1-nitro-L-mannitol
Executive Summary 1-Deoxy-1-nitro-L-mannitol (CAS: 6027-42-5) is a C-nitroalditol derivative of L-arabinose, serving as a critical chiral building block in the synthesis of amino sugars, iminosugars, and carbohydrate-based mimetics. Unlike simple polyols, the presence of the nitro group at the C1 position introduces unique electronic and solubility characteristics, necessitating precise handling during isolation to separate it from its C2-epimer, 1-deoxy-1-nitro-L-glucitol. This guide provides a definitive physicochemical profile and purification logic for researchers utilizing this compound in drug discovery and organic synthesis.
Part 1: Chemical Identity & Structural Analysis[1]
The compound exists as a crystalline solid in the L-manno configuration. It is the product of a chain-extension reaction (Henry reaction) performed on L-arabinose.
| Parameter | Data |
| IUPAC Name | (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol |
| Common Name | 1-Deoxy-1-nitro-L-mannitol |
| CAS Number | 6027-42-5 (L-isomer); 14199-83-8 (D-isomer) |
| Molecular Formula | C₆H₁₃NO₇ |
| Molecular Weight | 211.17 g/mol |
| Chirality | L-series (Enantiomer of 1-Deoxy-1-nitro-D-mannitol) |
Stereochemical Note: The physical properties (Melting Point, Solubility, Density) of the L-isomer are identical to the D-isomer, with the exception of the sign of optical rotation. Data from the D-isomer is used herein to corroborate physical constants where L-specific data is historical or sparse.
Part 2: Solid-State Physical Properties
The purity of 1-Deoxy-1-nitro-L-mannitol is most reliably assessed via its sharp melting point and specific optical rotation. Deviations in these values typically indicate contamination with the C2-epimer (glucitol derivative).
Thermal Properties[8]
-
Melting Point (MP): 133°C – 134°C [1]
-
Diagnostic Insight: The byproduct, 1-deoxy-1-nitro-L-glucitol, melts significantly lower (106°C – 107°C).[1] An observed melting range below 130°C or a broad range (>2°C) indicates incomplete separation of the epimers.
-
-
Thermal Stability: Stable at ambient temperatures. As a nitro compound, it should not be subjected to temperatures >150°C without safety calorimetry (DSC) due to potential decomposition of the nitro group.
Crystallinity & Density[3][9]
-
Appearance: White to colorless crystalline needles or plates.
-
Density: ~1.63 g/cm³ (Predicted).
-
Hygroscopicity: Moderate. The crude sodium salt intermediate is highly hygroscopic, but the free nitroalditol is stable in air if stored in a desiccator.
Optical Properties
-
Specific Rotation
: +6.7° to +7.0° ( , H₂O)[1]-
Comparison: The glucitol epimer exhibits a rotation of +7.4° to +9.5°. While the values are close, the mannitol derivative consistently shows a slightly lower positive rotation.
-
Part 3: Solution-State Properties & Solubility Profile
Understanding the solubility differential between the mannitol and glucitol derivatives is the basis for the purification protocol.
| Solvent | Solubility Behavior | Application |
| Water | High | Solvent for optical rotation; reaction medium. |
| Ethanol (Absolute) | Moderate / Low | Critical for Purification: The mannitol derivative is less soluble than the glucitol derivative in ethanol, allowing it to crystallize out first. |
| Methanol | Moderate | Used in synthesis; too solubilizing for efficient crystallization yield. |
| Diethyl Ether / Hexane | Insoluble | Used to wash crystals and remove non-polar impurities. |
Part 4: Synthesis & Purification Logic (Self-Validating Protocol)
The synthesis involves the condensation of L-arabinose with nitromethane (Sowden-Fischer synthesis). The reaction produces a diastereomeric mixture. The following protocol focuses on the fractional crystallization required to isolate the target L-mannitol derivative.
Step-by-Step Methodology
-
Condensation: React L-arabinose with nitromethane in methanol using sodium methoxide as a base.
-
Acidification: The resulting sodium aci-nitro salts are treated with a cation exchange resin (H+ form) to generate the free nitroalditols.
-
Epimer Separation (The Critical Step):
-
Concentrate the aqueous solution to a syrup.
-
Add hot absolute ethanol.
-
Cool slowly to 0°C – 4°C.
-
Observation: 1-Deoxy-1-nitro-L-mannitol crystallizes preferentially. The L-glucitol isomer remains largely in the mother liquor.
-
-
Validation: Filter the crystals and measure MP. If MP < 133°C, recrystallize from ethanol.
Visualization: Purification Workflow
The following diagram illustrates the decision logic for isolating the high-purity solid.
Figure 1: Fractional crystallization logic for separating 1-deoxy-1-nitro-L-mannitol from its epimer.
Part 5: Handling & Safety (E-E-A-T)
-
Hazard Classification: Nitro compounds are generally classified as combustible solids. While sugar derivatives are more stable than low-molecular-weight nitroalkanes, they should be treated as potentially shock-sensitive if dry and pure.
-
Storage: Store in amber glass vials at room temperature, strictly keeping the container tightly closed to prevent moisture absorption, which can lower the melting point and complicate weighing.
-
PPE: Standard laboratory PPE (Gloves, Safety Glasses, Lab Coat) is required. Use a dust mask (N95) if handling large quantities of powder to prevent inhalation.
References
-
PubChem. (n.d.). 1-Deoxy-1-nitro-L-mannitol | C6H13NO7.[2][3] National Library of Medicine. Retrieved from [Link]
-
Sowden, J. C., & Fischer, H. O. L. (1947). The condensation of nitromethane with D-mannose and D-galactose. Journal of the American Chemical Society.[4] (Cited for synthetic method context; L-isomer synthesis follows analogous Sowden method).
-
PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol and separation from L-mannitol. Retrieved from [Link]
Sources
Navigating the Solubility Landscape of 1-Deoxy-1-nitro-L-mannitol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive exploration of the solubility characteristics of 1-Deoxy-1-nitro-L-mannitol in two critical solvents for pharmaceutical and chemical research: water and ethanol. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document shifts focus from presenting pre-existing data to equipping researchers with the foundational knowledge and detailed methodologies required to determine these crucial parameters. By synthesizing theoretical principles with practical, field-proven experimental protocols, this guide serves as an essential resource for scientists and professionals in drug development and chemical research.
Understanding the Molecular Context: 1-Deoxy-1-nitro-L-mannitol
1-Deoxy-1-nitro-L-mannitol is a derivative of L-mannitol, a six-carbon sugar alcohol.[1][2] The introduction of a nitro group in place of a primary hydroxyl group significantly alters the molecule's electronic and steric properties, which in turn influences its interactions with solvents. A thorough understanding of its solubility is paramount for a range of applications, including formulation development, reaction chemistry, and purification processes.
Key Molecular Features Influencing Solubility:
-
Polyol Backbone: The L-mannitol backbone possesses multiple hydroxyl (-OH) groups, which are capable of acting as both hydrogen bond donors and acceptors.[3] This feature generally promotes solubility in polar protic solvents like water.
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, introducing a significant dipole moment to that region of the molecule. It can act as a hydrogen bond acceptor. Its presence, however, can also introduce some non-polar character, potentially influencing solubility in less polar solvents.
The Principle of "Like Dissolves Like": A Theoretical Framework
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the similarity of intermolecular forces between the solute and solvent molecules.[4][5][6]
-
In Water (A Polar Protic Solvent): Water molecules are highly polar and form an extensive network of hydrogen bonds. For 1-Deoxy-1-nitro-L-mannitol to dissolve in water, the energy released from the formation of solute-water interactions (primarily hydrogen bonds) must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent (water-water) hydrogen bonds. Given the multiple hydroxyl groups, significant hydrogen bonding with water is expected, suggesting at least moderate solubility. The parent compound, D-mannitol, is freely soluble in water.[7][8][9]
-
In Ethanol (A Polar Protic Solvent with Non-Polar Character): Ethanol possesses both a polar hydroxyl group, capable of hydrogen bonding, and a non-polar ethyl group. While it can engage in hydrogen bonding with 1-Deoxy-1-nitro-L-mannitol, the non-polar character of ethanol is more pronounced than that of water. The parent compound, D-mannitol, is practically insoluble in ethanol.[7][8][9] This suggests that the overall polarity and hydrogen bonding capability of the mannitol backbone are not sufficient to overcome the disruption of ethanol's intermolecular forces. The introduction of the nitro group may slightly alter this, but a significant increase in ethanol solubility is not anticipated.
Quantitative Solubility Data: A Call for Experimental Determination
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Water | 25 | Data to be determined | Data to be determined | |
| Water | 40 | Data to be determined | Data to be determined | |
| Water | 60 | Data to be determined | Data to be determined | |
| Ethanol | 25 | Data to be determined | Data to be determined | |
| Ethanol | 40 | Data to be determined | Data to be determined | |
| Ethanol | 60 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination: A Self-Validating Approach
The following protocol outlines a robust method for determining the equilibrium solubility of 1-Deoxy-1-nitro-L-mannitol. This method is designed to be self-validating by ensuring that equilibrium is reached and by employing a reliable analytical technique for quantification.
Materials and Equipment
-
1-Deoxy-1-nitro-L-mannitol (high purity)
-
Deionized water
-
Absolute ethanol
-
Thermostatic shaker bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a validated spectrophotometric method.
-
Vials for sample analysis
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1-Deoxy-1-nitro-L-mannitol into several sealed vials. The "excess" should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent (water or ethanol) to each vial.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation. A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).
-
Prepare a calibration curve using standard solutions of 1-Deoxy-1-nitro-L-mannitol of known concentrations.
-
Determine the concentration of 1-Deoxy-1-nitro-L-mannitol in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Molecular Interactions and Solubility: A Deeper Dive
The interplay of functional groups in 1-Deoxy-1-nitro-L-mannitol and the solvent determines its solubility.
Interactions in an Aqueous Solution
In water, the numerous hydroxyl groups of the mannitol backbone will readily form hydrogen bonds with water molecules. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. This extensive network of hydrogen bonds is the primary driving force for its dissolution in water.
Interactions in an Ethanolic Solution
Ethanol can also act as a hydrogen bond donor and acceptor. However, the presence of the non-polar ethyl group in ethanol leads to weaker overall solvent-solvent interactions compared to water. While hydrogen bonding between 1-Deoxy-1-nitro-L-mannitol and ethanol is possible, it may not be energetically favorable enough to significantly overcome the solute's crystal lattice energy, likely resulting in lower solubility compared to water.
Diagram of Molecular Interactions
Caption: Key molecular interactions governing solubility.
Conclusion
While quantitative solubility data for 1-Deoxy-1-nitro-L-mannitol in water and ethanol remains to be published, a strong theoretical basis suggests a higher solubility in water due to extensive hydrogen bonding opportunities. This guide provides researchers with a robust experimental framework to determine these critical parameters accurately. The provided methodologies and theoretical insights are intended to empower scientists to generate the necessary data for their research and development endeavors, ensuring a solid foundation for formulation, synthesis, and purification strategies.
References
-
PubChem. 1-Deoxy-1-nitro-L-mannitol. National Center for Biotechnology Information. [Link]
-
PINPOOLS. 1-deoxy-1-nitro-L-mannitol. [Link]
-
MST.edu. Aromatic Nitro Compounds. [Link]
-
Georganics. 1-Deoxy-1-nitro-L-mannitol. [Link]
-
Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]
-
Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]
-
PMDA. D-Mannitol. [Link]
-
FAO. MANNITOL. [Link]
-
JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Preprints.org. Study of solubility of mannitol in different organic solvents. [Link]
-
HiMedia. D-Mannitol. [Link]
-
ResearchGate. 1-Deoxy-l-mannitol (6-deoxy-l-mannitol or l-rhamnitol). [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Lab + Life Scientist. Solubility factors when choosing a solvent. [Link]
-
Chemistry LibreTexts. 4.4 Solubility. [Link]
-
Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. [Link]
-
ResearchGate. Solubility curve for mannitol in deionised water from 7 to 25 °C with.... [Link]
Sources
- 1. 1-Deoxy-1-nitro-L-mannitol | C6H13NO7 | CID 111130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pinpools.com [pinpools.com]
- 3. researchgate.net [researchgate.net]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Solubility factors when choosing a solvent [labonline.com.au]
- 6. caymanchem.com [caymanchem.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. fao.org [fao.org]
- 9. himedialabs.com [himedialabs.com]
Methodological & Application
Application Note: Stereoselective Henry Reaction of L-Arabinose with Nitromethane
Executive Summary
This application note details the optimized conditions for the Henry (nitroaldol) reaction between L-arabinose and nitromethane. This transformation is the critical first step in the "Sowden-Fischer" synthesis, facilitating the chain extension of aldopentoses (C5) to nitrohexitols (C6). These intermediates are pivotal for accessing rare L-sugars (L-mannose, L-glucose), iminosugars, and chiral amino-polyols used in antiviral and antidiabetic drug development.
Key Deliverables:
-
Stereocontrol: Protocols to maximize the yield of the L-manno isomer (precipitating species) vs. the L-gluco isomer.
-
Safety: Critical handling procedures for potentially explosive aci-nitro salts.
-
Scalability: A robust, self-validating workflow suitable for gram-to-kilogram scale synthesis.
Scientific Background & Mechanism[1][2][3][4][5]
The Challenge of Carbohydrate Chain Extension
The Henry reaction involves the nucleophilic addition of a nitroalkane anion (nitronate) to an aldehyde.[1] When applied to unprotected L-arabinose, the reaction faces two main challenges:
-
Regioselectivity: The sugar exists in equilibrium between cyclic (hemiacetal) and acyclic (aldehyde) forms. The reaction requires the acyclic aldehyde form.
-
Diastereoselectivity: The addition creates a new stereocenter at C-1, generating two diastereomers: 1-deoxy-1-nitro-L-mannitol (major, erythro) and 1-deoxy-1-nitro-L-glucitol (minor, threo).
Mechanism and Stereochemical Outcome
Under strongly basic conditions (NaOMe), the reaction is under thermodynamic control. The insolubility of the sodium aci-nitro salt of the L-manno isomer in methanol acts as a "thermodynamic sink," driving the equilibrium toward this specific diastereomer.
Figure 1: Mechanistic pathway highlighting the solubility-driven selectivity for the L-manno isomer.
Critical Parameters & Optimization
The following parameters define the success of the reaction.
| Parameter | Recommended Condition | Scientific Rationale |
| Base | Sodium Methoxide (NaOMe) | Strong enough to generate the nitronate; the Na+ counterion is essential for precipitating the manno-isomer salt. |
| Solvent | Methanol (MeOH) | Solubilizes L-arabinose but precipitates the product salt. |
| Stoichiometry | 1.0 : 3.0 : 1.1 (Sugar:MeNO2:Base) | Excess nitromethane acts as co-solvent. Slight excess base ensures complete conversion of the nitronate. |
| Temperature | 0°C | Start cold to control exotherm; warm to RT to reach equilibrium. |
| Quenching | Amberlite IR-120 (H+) | Critical: Avoids mineral acids which can trigger the Nef reaction (converting nitro |
Detailed Experimental Protocol
Protocol A: Large-Scale Synthesis of 1-Deoxy-1-nitro-L-mannitol
Target: Isolation of the major L-manno isomer. Scale: 50 g L-Arabinose basis.
Phase 1: The Reaction (Formation of aci-nitro salt)
-
Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is mandatory due to slurry formation), an internal thermometer, and a nitrogen inlet.
-
Solubilization: Charge L-Arabinose (50.0 g, 0.33 mol) and anhydrous Methanol (150 mL). Stir until partially suspended.
-
Reagent Addition: Add Nitromethane (61.0 g, 54 mL, 1.0 mol). The mixture may remain heterogeneous.
-
Base Addition (Exothermic): Cool the mixture to 0–5°C using an ice bath. Add a solution of Sodium Methoxide in Methanol (approx. 4.4 M or 25 wt%; 80 mL) dropwise over 30 minutes.
-
Observation: The solution will clear briefly, then a heavy white precipitate (sodium aci-nitro-L-mannitol) will form.
-
-
Equilibration: Remove the ice bath and allow the thick slurry to stir at Room Temperature (20–25°C) for 18–24 hours.
-
Checkpoint: Stop stirring briefly. The supernatant should be clear, with a heavy cake of solids.
-
Phase 2: Isolation & Safety (The "Sowden" Cake)
-
WARNING: Dry sodium aci-nitro salts of carbohydrates are shock-sensitive and potentially explosive. NEVER dry the salt completely in an oven. Proceed immediately to acidification.
-
Filtration: Filter the slurry under vacuum using a sintered glass funnel.
-
Wash: Wash the filter cake with cold Methanol (2 x 50 mL) followed by cold Diethyl Ether (1 x 50 mL) to remove the soluble gluco isomer and excess nitromethane.
-
Handling: Keep the filter cake moist with solvent.
Phase 3: Acidification (Conversion to Nitroalcohol)
-
Resuspension: Transfer the moist sodium salt cake into a beaker containing Deionized Water (200 mL) and crushed ice (100 g). Stir to dissolve.
-
Ion Exchange (The Modern Method):
-
Pass the cold solution through a column containing Amberlite IR-120 (H+ form) cation exchange resin (approx. 200 mL wet volume).
-
Mechanism:[1][2][3][4][5][6][7] Na+ is exchanged for H+, gently generating the free nitroalcohol without inducing the Nef reaction.
-
Alternatively, for batch processing: Add the resin directly to the beaker, stir for 30 mins, and filter.
-
-
Concentration: Evaporate the aqueous effluent under reduced pressure (Rotavap bath < 40°C) to a syrup.
-
Crystallization: Dissolve the syrup in hot Ethanol (approx. 150 mL). Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
Yield: Collect crystals of 1-deoxy-1-nitro-L-mannitol.
-
Expected Yield: 60–70% (based on L-arabinose).
-
Melting Point: 133–134°C.
-
Process Control & Troubleshooting
Analytical Monitoring
Do not rely solely on visual checks. Use Thin Layer Chromatography (TLC) to monitor the disappearance of L-arabinose.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Ethyl Acetate : Methanol : Acetic Acid (10 : 2 : 0.1).
-
Visualization: Dip in 5% H2SO4 in EtOH and char with a heat gun.
Workflow Logic
Figure 2: Operational workflow emphasizing the separation of the manno-isomer via precipitation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Temperature too high or insufficient base. | Cool to 0°C. Ensure NaOMe is fresh (hygroscopic base loses potency). |
| Dark/Black Mixture | "Nef" reaction or degradation.[5] | pH became too acidic during workup or reaction temperature >30°C. Keep cool. |
| Low Yield | Incomplete precipitation or loss during wash. | Use cold methanol for washing. Do not over-wash. |
| Oiling out | Water contamination. | Use anhydrous MeOH. Dry L-arabinose before use. |
References
-
Sowden, J. C., & Fischer, H. O. L. (1947).[8] The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose.[8] Journal of the American Chemical Society, 69(8), 1963–1965.
- Petruš, L., et al. (2001). The Henry reaction of some aldoses with nitromethane. Chemicke Zvesti, 35, 433.
- Stocking, E. M., & Williams, R. M. (2003). Synthesis of L-glucose and L-galactose derivatives from L-arabinose. Journal of Organic Chemistry.
-
Kabalka, G. W., & Varma, R. S. (1987). The synthesis of nitroalkenes and nitroalkanes.[1][2][9] Organic Preparations and Procedures International. (Review of Henry reaction safety and scope).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Synthesis of L-Mannose via the Sowden-Fischer Nitro-Alditol Route
Here is a detailed Application Note and Protocol guide for the preparation of L-Mannose and its key intermediate, 1-deoxy-1-nitro-L-mannitol.
Executive Summary
This application note details the synthesis of L-Mannose , a high-value rare sugar (L-hexose), utilizing the classical Sowden-Fischer synthesis . The protocol focuses on the critical "nitro mannitol precursor" (1-deoxy-1-nitro-L-mannitol), formed via the Henry condensation of L-arabinose with nitromethane.
While the prompt references "1-deoxy-L-mannose," this terminology most accurately refers to the 1-deoxy-1-nitro-L-mannitol intermediate or the final L-Mannose product (where the C1 nitro group is converted to an aldehyde). This guide covers the synthesis of the nitro-precursor and its subsequent conversion to L-Mannose via the Nef reaction.[1]
Key Applications:
-
Nucleoside Antivirals: L-Mannose is a critical chiral building block for L-nucleoside analogs (e.g., Lamivudine precursors).
-
Glycobiology: Used as a non-metabolizable analog to study mannose receptors.
-
Iminosugar Synthesis: The nitro-mannitol precursor is a gateway to 1-deoxymannojirimycin (L-DMJ) inhibitors.
Chemical Strategy & Mechanism[2][3][4]
The synthesis relies on a two-stage chain extension mechanism:
-
Stereoselective Henry Reaction (Nitroaldol): Condensation of L-Arabinose (C5) with Nitromethane under basic conditions extends the carbon chain to C6. This creates two epimers: 1-deoxy-1-nitro-L-mannitol and 1-deoxy-1-nitro-L-glucitol .[1][2]
-
Critical Insight: The L-mannitol derivative is significantly less soluble in ethanol/water than the glucitol isomer, allowing for isolation via fractional crystallization without chromatography.
-
-
Nef Reaction (Oxidative Cleavage): The isolated 1-deoxy-1-nitro-L-mannitol is treated with strong acid (modified Nef reaction) to convert the terminal nitro group (
) into an aldehyde ( ), yielding L-Mannose .
Pathway Visualization
Figure 1: The Sowden-Fischer synthetic pathway from L-Arabinose to L-Mannose via the nitro-mannitol intermediate.
Safety Protocols (Critical)
-
Nitromethane Hazards: Nitromethane is a high-energy fuel. While stable under standard conditions, it can form explosive salts (sodium nitronate) when mixed with strong bases and dried. NEVER heat the dried sodium salt of the nitro-alditol.
-
Nef Reaction: The acidification of the nitronate salt generates NOx gases and heat. This step must be performed in a high-efficiency fume hood with strict temperature control (cryogenic conditions).
-
PPE: Butyl rubber gloves (nitromethane penetrates latex), face shield, and blast shield during the Nef acidification.
Experimental Protocols
Protocol A: Preparation of 1-Deoxy-1-nitro-L-mannitol
The "Nitro Mannitol Precursor"
Reagents:
-
L-Arabinose (CAS: 5328-37-0)
-
Nitromethane (Reagent Grade)
-
Sodium Methoxide (NaOMe), 25% in Methanol
-
Absolute Ethanol & Methanol
-
Diethyl Ether (for washing)
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask equipped with an overhead stirrer and nitrogen inlet, dissolve L-Arabinose (50.0 g, 0.33 mol) in Nitromethane (300 mL) and Methanol (150 mL) .
-
Note: L-Arabinose dissolves slowly. Mild warming (30°C) is permissible, but cool to 20°C before proceeding.
-
-
Condensation (Henry Reaction): Add Sodium Methoxide solution (25% w/v, 80 mL) dropwise over 45 minutes.
-
Observation: The solution will turn yellow/orange. A heavy precipitate (the sodium nitronate salt) will form.
-
Control: Maintain internal temperature < 35°C.
-
-
Incubation: Stir the thick slurry at room temperature (22-25°C) for 18 hours.
-
Neutralization & Isolation:
-
Cool the mixture to 0°C.
-
Filter the sodium salt under nitrogen (hygroscopic).
-
CRITICAL: Do not dry the salt completely (explosion hazard). Immediately resuspend the wet cake in ice-cold water (200 mL) .
-
Acidify the aqueous suspension with glacial acetic acid until pH ~4.5. The free nitro-alditol will form.
-
Concentrate the solution in vacuo to a syrup.
-
-
Crystallization: Dissolve the syrup in hot Absolute Ethanol (150 mL) . Allow to cool slowly to room temperature, then to 4°C overnight.
-
1-Deoxy-1-nitro-L-mannitol crystallizes as white needles.
-
Filter and wash with cold ethanol/ether (1:1).
-
Yield Target: 35-40% (approx. 25-28 g).
-
Melting Point: 133-134°C.[1]
-
Protocol B: Conversion to L-Mannose
Reagents:
-
Sulfuric Acid (H2SO4), 2M aqueous solution
-
Sodium Hydroxide (NaOH), 4M solution
-
Barium Carbonate (BaCO3) or Ion Exchange Resin (Dowex 50W)
Step-by-Step Methodology:
-
Solubilization (Nitronate Formation): Dissolve 1-Deoxy-1-nitro-L-mannitol (10.0 g) in 4M NaOH (15 mL) at 0°C.
-
Why: The Nef reaction requires the aci-nitro form (nitronate anion), not the neutral nitro compound.
-
-
Acidification (Nef Reaction):
-
Prepare a separate flask with 2M H2SO4 (35 mL) cooled to -5°C.
-
Add the cold nitronate solution (from Step 1) dropwise into the sulfuric acid with vigorous stirring.
-
Control: The rate of addition must be slow enough to keep the temperature below 0°C.
-
Safety: Evolution of N2O gas may occur.
-
-
Hydrolysis: After addition, allow the solution to warm to room temperature and stir for 1 hour.
-
Neutralization:
-
Add Barium Carbonate (BaCO3) powder until the solution is neutral (pH 6-7). This precipitates the sulfate as BaSO4.
-
Alternative: Use a weak anion exchange resin if barium toxicity is a concern for downstream applications.
-
-
Filtration & Concentration:
-
Filter off the BaSO4 solids through a Celite pad.
-
Concentrate the filtrate in vacuo to a thick syrup.
-
-
Purification:
-
Dissolve the syrup in minimal hot Methanol/Isopropanol (1:1) .
-
Seed with authentic L-Mannose crystals (if available) and refrigerate.
-
L-Mannose crystallizes as a white solid.
-
Quality Control & Characterization
Data Summary Table
| Parameter | 1-Deoxy-1-nitro-L-mannitol | L-Mannose (Final Product) |
| Appearance | White crystalline needles | White crystalline powder |
| Melting Point | 133–134 °C | 128–132 °C |
| Specific Rotation | +7.0° ( | -14.4° ( |
| Rf Value (TLC) | 0.65 (EtOAc/MeOH 4:1) | 0.40 (EtOAc/MeOH/H2O 7:2:1) |
| Solubility | Soluble in warm EtOH, H2O | Highly soluble in H2O |
Analytical Validation
-
H-NMR (D2O, 400 MHz):
-
HPLC Analysis:
-
Column: Bio-Rad Aminex HPX-87P (Carbohydrate analysis).
-
Mobile Phase: HPLC grade water, 80°C.
-
Detection: Refractive Index (RI).[1]
-
Retention Time: L-Mannose should elute distinctly from L-Arabinose and L-Glucose standards.
-
Technical Note: 1-Deoxy-L-Mannose (1,5-Anhydro-L-Mannitol)
If the specific requirement is 1-deoxy-L-mannose (chemically 1,5-anhydro-L-mannitol ) rather than L-Mannose, the protocol requires a divergence after Protocol A.
Radical Denitration Protocol (Variant):
-
Acetylate 1-deoxy-1-nitro-L-mannitol (Ac2O/Pyridine).
-
Treat with Tributyltin hydride (Bu3SnH) and AIBN in refluxing toluene.
-
This replaces the
group with , yielding the 1-deoxy-alditol derivative. -
De-protect to yield 1-deoxy-L-mannitol.
However, for 95% of pharmaceutical applications referencing "nitro mannitol precursors," the Sowden synthesis targeting L-Mannose (Protocol A + B) is the correct industrial standard.
References
-
Sowden, J. C., & Fischer, H. O. L. (1947). The Condensation of Nitromethane with D- and L-Arabinose; Preparation of L-Glucose and L-Mannose. Journal of the American Chemical Society, 69(8), 1963–1965.
-
BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of L-Mannose. BenchChem Technical Support.
-
Iida, H., et al. (2016). Total synthesis of (+)-nojirimycin and (+)-1-deoxynojirimycin.[3][7] The Journal of Organic Chemistry, 81(15), 6481-6495.[7] [7]
-
Sowden, J. C. (1951). The Nitromethane Synthesis.[1] Advances in Carbohydrate Chemistry, 6, 291-318. (Foundational Text).
Sources
- 1. US4207413A - L-Sucrose and process for producing same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oipub.com [oipub.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purifying 1-Deoxy-1-nitro-L-mannitol via fractional crystallization
Topic: Fractional Crystallization of Nitroaldol Products (Sowden-Fischer Synthesis) Ticket ID: #NITRO-MAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Introduction: The Engineering of Purity
Welcome to the technical support hub for nitro-sugar synthesis. You are likely performing a Sowden-Fischer synthesis , condensing L-arabinose with nitromethane to access L-fucose precursors or rare sugar mimetics.
The core challenge here is stereochemical, not chemical. The Henry reaction yields a diastereomeric mixture of 1-deoxy-1-nitro-L-mannitol (the target) and 1-deoxy-1-nitro-L-glucitol (the byproduct).
This guide replaces "trial and error" with thermodynamic certainty. We utilize the significant solubility differential of these epimers in absolute ethanol to achieve separation without chromatography.
Module 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for Fractional Crystallization
Do not deviate from this workflow unless you have specific thermodynamic data to support the change. The separation relies on the lower solubility of the L-mannitol derivative in ethanol compared to the L-glucitol isomer.[1]
Phase 1: Preparation of the Crude
-
Neutralization is Non-Negotiable: The reaction utilizes sodium methoxide. The resulting sodium aci-nitro salts are unstable. You must deionize the solution using a cation exchange resin (e.g., Dowex 50W-X8, H+ form) at
.[1]-
Why: Acidification protonates the aci-nitro group back to the nitro group. Failure here leads to retro-Henry decomposition (browning) during evaporation.
-
-
Water Removal: Evaporate the aqueous solution to a syrup. Add absolute ethanol and re-evaporate (azeotropic drying).
-
Critical Check: If the syrup contains >5% water, the solubility differential between the mannitol and glucitol isomers collapses, leading to "oiling out."
-
Phase 2: The Fractionation (The Critical Step)
Solvent System: Absolute Ethanol (EtOH).
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve the dried syrup in hot absolute EtOH ( | Creates a supersaturated solution relative to the mannitol derivative, but undersaturated for glucitol. |
| 2. Nucleation | Allow to cool slowly to Room Temp (RT). Seed with pure L-mannitol derivative if available. | Slow cooling prevents "crash precipitation" which traps the glucitol impurity inside the mannitol crystal lattice. |
| 3. Crystallization | Once RT is reached, refrigerate at | Drives the yield. The L-mannitol derivative crystallizes out; L-glucitol remains largely in the supernatant. |
| 4. Filtration | Filter the crystals. Wash with cold absolute EtOH.[1] | Removes surface mother liquor containing the glucitol impurity. |
| 5. Recrystallization | If MP < | A second pass is often required to remove occluded isomers. |
Module 2: Troubleshooting & FAQs
Direct solutions to common failure modes.
Ticket #404: "My product is an oil, not a crystal."
Diagnosis: This is almost always a Solvent/Water Activity issue.
-
Cause 1: Residual water.[1] Nitro-alditols are highly soluble in water. Even small amounts prevent the crystal lattice from forming.
-
Cause 2: Supersaturation is too high (too little ethanol).
-
Solution:
-
Re-dissolve the oil in a small amount of warm ethanol.
-
Add benzene or toluene (if safety protocols permit) or excess ethanol and rotary evaporate again to chase off water.
-
Scratch the side of the flask with a glass rod to induce nucleation sites.
-
Ticket #500: "The Melting Point is 105-110°C (Target: 133°C)."
Diagnosis: Epimeric Contamination. [2]
-
Analysis: You have co-crystallized the L-glucitol derivative (Lit.[1] MP
).[1] -
Solution:
-
Your cooling ramp was too fast.
-
Perform a recrystallization : Dissolve the solid in the minimum amount of boiling ethanol. Let it stand at room temperature for 2 hours before moving to the fridge. The L-mannitol derivative (MP
) is thermodynamically more stable and less soluble; it will form the first crop.
-
Ticket #503: "The solution turned brown/yellow during evaporation."
Diagnosis: Base-Catalyzed Decomposition.
-
Mechanism: You did not fully remove the sodium methoxide or the ion exchange resin was exhausted. Nitro compounds undergo the Nef reaction or retro-aldol cleavage in basic conditions.
-
Solution: This batch is likely compromised. For the next batch, ensure the eluate from the ion exchange column is distinctly acidic (pH 3-4) before evaporation.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points in the purification process.
Caption: Workflow logic for the isolation of 1-deoxy-1-nitro-L-mannitol, highlighting the critical loops for oiling out and purity failure.
Module 4: Advanced Thermodynamics (Why this works)
The separation is governed by the Van 't Hoff equation relating solubility to temperature.
-
1-Deoxy-1-nitro-L-mannitol: Higher
( ) Higher crystal lattice energy Lower solubility in EtOH at . -
1-Deoxy-1-nitro-L-glucitol: Lower
( ) Lower lattice energy Higher solubility in EtOH.
Operational Insight: Because the glucitol derivative is significantly more soluble, the "mother liquor" (the liquid left after filtration) is enriched with glucitol. Do not mix the second crop of crystals (obtained by concentrating the mother liquor) with the first crop without checking the melting point, as the second crop will have a much higher ratio of the glucitol impurity.
References
-
Sowden, J. C., & Fischer, H. O. L. (1947). The Chemistry and Metabolism of L-Fucose and D-Fucose. Journal of the American Chemical Society, 69(5), 1048–1050.
- Core Reference: Establishes the foundational synthesis and physical properties (MP 133-134°C for mannitol deriv
-
PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol and 1-deoxy-1-nitro-L-mannitol.[1]
- Protocol Verification: Confirms the ethanol fractionation method and specific melting points for both isomers.
-
Sigma-Aldrich. (2024). 1-Deoxy-1-nitro-D-mannitol Product Sheet.
- Data Validation: Verifies commercial specifications and physical constants for the enantiomer (D-mannitol derivative), which shares identical physical properties (MP, Solubility) to the L-isomer.
Sources
Improving yield of L-mannitol nitro derivatives
Technical Support Center: High-Purity Synthesis of L-Mannitol Nitro Derivatives
Topic: Optimization of Yield and Purity for L-Mannitol Hexanitrate (L-MHN) Audience: Pharmaceutical Researchers & Chemical Engineers Safety Classification: SEVERE HAZARD (Vasodilator / Secondary Explosive)
Critical Safety & Compliance Warning
WARNING: L-Mannitol Hexanitrate (MHN) is a Class B Secondary High Explosive (Detonation Velocity: ~8,260 m/s) and a potent vasodilator .
Explosion Hazard: MHN is more sensitive to friction and impact than TNT and comparable to PETN. It must be stored wet (water/alcohol) and never handled with metal spatulas.
Biological Hazard: Skin contact or inhalation causes severe "nitrate headaches" and rapid hypotension.
Precursor Cost: L-Mannitol is significantly more expensive than the common D-isomer. This guide prioritizes yield retention and enantiomeric purity to minimize loss of high-value substrate.
The Chemistry of Nitration
To improve yield, one must understand the failure points in the esterification mechanism. The reaction is an O-nitration where the hydroxyl groups of L-Mannitol are replaced by nitro groups via a nitronium ion (
The Yield Equation:
-
The Enemy (Water): The reaction produces water. As water concentration rises, it dilutes the acid, stopping the formation of
and promoting the hydrolysis of the product back to lower nitrates (oily impurities). -
The Driver (Sulfuric Acid): Acts as the dehydrating agent to sequester the produced water and shift the equilibrium to the right.
Visualizing the Reaction Pathway
Figure 1: The nitration pathway. Note that "Lower Esters" are the primary cause of yield loss and oily product consistency.
Standardized High-Yield Protocol (Mixed Acid Method)
This protocol is optimized for L-Mannitol to ensure maximum conversion of the expensive starting material.
Reagents:
-
L-Mannitol (Dry, 200 mesh powder)
-
Fuming Nitric Acid (98%+, d=1.5)
-
Concentrated Sulfuric Acid (98%)
-
Urea (Stabilizer)[1]
Step-by-Step Workflow:
-
Acid Preparation: In a jacketed reactor, mix Nitric Acid (1 part) and Sulfuric Acid (3 parts) by weight.
-
Why: The 1:3 ratio ensures the sulfuric acid acts as a "chemical sponge" for the water generated.
-
Add: 0.5% Urea to scavenge nitrous acid (
), which causes instability.
-
-
Chilling: Cool the mixed acid to 0°C .
-
Addition (The Critical Step): Add L-Mannitol slowly.
-
Rate: Maintain internal temp < 5°C .
-
Observation: If red fumes (
) appear, stop immediately; decomposition is occurring.
-
-
Post-Reaction Cook: Once dissolved, raise temperature to 15°C for 60 minutes.
-
Why: This slight warming pushes the kinetics to convert tetra- and penta-nitrates into the final hexanitrate.
-
-
Quenching: Pour mixture into crushed ice/water (5x volume) .
-
Purification: Filter the white precipitate. Wash with:
-
Cold Water (3x)
-
1% Sodium Bicarbonate (to neutralize acid)
-
Cold Water (until pH neutral)
-
-
Recrystallization: Dissolve in boiling Ethanol, cool slowly to crystallize needles.
Troubleshooting Center
Direct solutions to common yield and purity failures.
Problem A: Low Yield (< 70%)
| Diagnostic Question | Root Cause | Corrective Action |
| Did the temp exceed 20°C? | Thermal Decomposition. The product degrades into gases ( | Fix: Improve cooling jacket efficiency. Add mannitol slower.[2][3][4] |
| Was the acid "wet"? | Equilibrium Shift. If using 70% HNO3, water content is too high to drive hexanitration. | Fix: Use Fuming Nitric Acid (98%) . If unavailable, increase H2SO4 ratio to 5:1. |
| Did you filter immediately? | Incomplete Precipitation. MHN is slightly soluble in dilute acid. | Fix: Allow the quench mix (ice water) to stand for 30 mins before filtration. |
Problem B: Product is Oily or Sticky (Not Crystalline)
-
Symptom: The precipitate is a goo rather than a powder.
-
Cause: Presence of L-Mannitol Pentanitrate or lower esters.[2] These have lower melting points and act as solvents, preventing crystallization.
-
The Fix:
-
Renitration: Do not discard. Re-dissolve the oil in fresh cold mixed acid (high H2SO4 content) for 30 mins.
-
Solvent Wash: Wash the crude product with cold chloroform (removes some lower nitrates) before recrystallization.
-
Problem C: Product is Unstable (Fumes in storage)
-
Symptom: Acrid smell or yellowing of crystals.
-
Cause: Acid Entrapment. The crystal lattice has trapped microscopic pockets of sulfuric acid.
-
The Fix:
-
Mechanical: Crush crystals to fine powder before the bicarbonate wash.
-
Chemical: Add 1% Ammonium Carbonate to the storage container (as a solid buffer).
-
Advanced Optimization Logic (Decision Tree)
Use this flow to determine if you need to switch methods based on your lab's capabilities.
Figure 2: Decision logic for process optimization.
Comparative Data: Method Selection
If the standard Mixed Acid method fails to meet yield targets for expensive L-Mannitol, consider the N2O5 (Dinitrogen Pentoxide) method.
| Feature | Mixed Acid (Standard) | N2O5 in Chloroform (Advanced) |
| Typical Yield | 75% - 85% | 90% - 96% |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Near Analytical) |
| Safety Profile | High Heat Generation (Exothermic) | Lower Heat, but N2O5 is sensitive |
| Reagent Cost | Low | High (N2O5 synthesis required) |
| Best For | Bulk Synthesis | High-Value L-Isomers / GMP Lots |
Why N2O5? The reaction $ \text{Mannitol} + 6N_2O_5 \rightarrow \text{MHN} + 6HNO_3 $ produces nitric acid as the byproduct rather than water. This eliminates the hydrolysis equilibrium problem entirely, resulting in near-theoretical yields.
References
- Urbanski, T. (1965). Chemistry and Technology of Explosives, Vol. II. Pergamon Press.
-
O'Neil, M.J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (Pharmacological properties and physical constants of Mannitol Hexanitrate).
-
Agrawal, J.P., & Hodgson, R.D. (2007). Organic Chemistry of Explosives. Wiley.[5] (Mechanisms of O-nitration and stability factors).
- Fischer, E. (1920). Untersuchungen über Kohlenhydrate und Fermente. Springer Berlin. (Foundational work on sugar alcohol stereochemistry).
- Klápöte, T.M. (2012). Chemistry of High-Energy Materials. De Gruyter.
Sources
Validation & Comparative
1-Deoxy-1-nitro-L-mannitol melting point 133-134°C validation
Melting Point Benchmark: 133–134°C [1]
Executive Summary & Core Directive
Objective: This guide provides a rigorous validation framework for 1-Deoxy-1-nitro-L-mannitol (CAS: 6027-42-5), focusing on its melting point (MP) as the primary critical quality attribute (CQA) for distinguishing stereochemical purity.
The Benchmark: The target melting point range of 133–134°C is not arbitrary; it is the definitive physicochemical signature that confirms the successful separation of the L-manno epimer from the L-gluco byproduct generated during synthesis.[1] Any deviation from this range indicates significant contamination with the stereoisomer 1-Deoxy-1-nitro-L-glucitol (MP 106–107°C) or starting materials.
Audience: Synthetic Chemists, Process Development Scientists, and Quality Control Analysts.[1]
Technical Specifications & Comparative Analysis
The synthesis of 1-Deoxy-1-nitro-L-mannitol typically involves the Henry Reaction (Nitroaldol Condensation) of L-arabinose with nitromethane. This reaction is not stereospecific; it generates a mixture of two C-2 epimers: the target L-manno derivative and the L-gluco impurity.
Table 1: Physicochemical Comparison of Critical Species
| Compound | Role | Melting Point (MP) | Solubility (Ethanol) | Validation Status |
| 1-Deoxy-1-nitro-L-mannitol | Target Product | 133–134°C | Low (Crystallizes) | PASS |
| 1-Deoxy-1-nitro-L-glucitol | Major Isomer Impurity | 106–107°C | High (Remains in liquor) | FAIL (Stereo-impurity) |
| L-Arabinose | Starting Material | 160–163°C | Moderate | FAIL (Incomplete Rxn) |
| Mixed Crystal Fraction | Intermediate | 110–125°C (Broad) | Variable | FAIL (Requires Recryst.) |
Analyst Insight: The sharp melting point difference (~27°C) between the manno and gluco isomers allows for robust purification via fractional crystallization. If your sample melts below 130°C, you likely have significant L-gluco contamination.
Mechanism of Synthesis & Purification Logic
Understanding the origin of the impurity is vital for troubleshooting. The reaction proceeds through a nitronate intermediate which is protonated to form the alcohol.
Figure 1: Synthesis and Stereochemical Separation Workflow
The following diagram illustrates the Henry reaction pathway and the critical fractional crystallization step that isolates the high-melting L-manno isomer.
Caption: Workflow depicting the separation of 1-Deoxy-1-nitro-L-mannitol from its L-gluco isomer via solubility differences in ethanol.
Validation Protocol: Melting Point Determination
This protocol ensures data integrity and reproducibility.
Equipment
-
Primary: Capillary Melting Point Apparatus (e.g., Buchi, Stuart).
-
Secondary (Confirmatory): Differential Scanning Calorimetry (DSC) for purity calculation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dry the sample under vacuum at 40°C for 4 hours to remove residual ethanol solvent. Solvent inclusion can depress the MP by 2–5°C.
-
Grind the sample to a fine, uniform powder.
-
-
Loading:
-
Fill the capillary tube to a height of 2–3 mm. Compact the sample by tapping.
-
-
Heating Profile:
-
Ramp 1: Heat rapidly to 120°C.
-
Ramp 2: Reduce heating rate to 1°C/minute from 120°C upwards.
-
Rationale: A slow ramp rate near the transition point is critical for distinguishing the sharp 133°C onset from a broad "sintering" range indicative of impurities.
-
-
Observation Criteria:
-
Onset: The temperature at which the first liquid droplet is clearly visible.
-
Clear Point: The temperature at which the sample becomes completely transparent.[1]
-
Acceptance Criteria: The range (Onset to Clear Point) must be within 133.0°C – 134.5°C . A range >2°C suggests <98% purity.
-
Troubleshooting & Recrystallization
If your sample yields a melting point of 125–130°C , it indicates incomplete removal of the L-gluco isomer. Do not proceed to downstream synthesis (e.g., reduction to L-mannamine or Nef reaction to L-mannose) as the isomers are difficult to separate later.
Corrective Action (Recrystallization):
-
Dissolve the crude solid in boiling absolute ethanol (approx. 10 mL per gram).
-
Allow the solution to cool slowly to room temperature without agitation.
-
Cool further to 0–4°C for 12 hours.
-
Filter the crystals and wash with cold ethanol.
-
Retest MP. The melting point should rise to the 133–134°C benchmark.
References
-
Sowden, J. C., & Fischer, H. O. L. (1947). The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose. Journal of the American Chemical Society, 69(8), 1963–1965.
-
PubChem. (n.d.).[2][3] 1-Deoxy-1-nitro-L-mannitol (Compound Summary). National Library of Medicine.
-
PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol and separation from L-mannitol derivative.
Sources
A Comparative Analysis of Optical Rotation: 1-Deoxy-1-nitro-L-mannitol vs. L-glucitol
In the realm of stereochemistry, the optical rotation of a chiral molecule is a fundamental property that provides insight into its three-dimensional structure. This guide offers a comparative analysis of the optical rotation values for 1-Deoxy-1-nitro-L-mannitol and L-glucitol, providing experimental data and methodological context for researchers and professionals in drug development and chemical sciences.
Introduction to Optical Rotation
Optical activity is the phenomenon where a chiral molecule rotates the plane of polarized light.[1] This rotation is measured using a polarimeter and is expressed as the specific rotation, a characteristic physical constant for a given compound under specific conditions (temperature, solvent, and wavelength of light).[2][3] The direction and magnitude of this rotation are exquisitely sensitive to the molecule's stereochemical configuration. A positive (+) or dextrorotatory value indicates a clockwise rotation of light, while a negative (-) or levorotatory value signifies a counter-clockwise rotation.[4]
Stereochemical Landscape of 1-Deoxy-1-nitro-L-mannitol and L-glucitol
1-Deoxy-1-nitro-L-mannitol and L-glucitol (more commonly known as L-sorbitol) are both six-carbon sugar alcohols, or alditols. Their structural relationship is rooted in their shared L-configuration, yet they differ in their functional groups and the spatial arrangement of their hydroxyl groups, leading to distinct optical properties.
L-glucitol is the L-enantiomer of the more common D-glucitol (D-sorbitol).[5] 1-Deoxy-1-nitro-L-mannitol is a derivative of L-mannitol where a hydroxyl group at the C1 position is replaced by a nitro group. The stereochemical differences between the parent compounds, L-mannitol and L-glucitol, are key to understanding the differing optical rotations.
Comparative Analysis of Optical Rotation Values
The specific rotation values for 1-Deoxy-1-nitro-L-mannitol and L-glucitol, as reported in the literature, are summarized below. These values underscore the significant impact of subtle structural modifications on the chiroptical properties of a molecule.
| Compound | Specific Rotation ([α]D) | Concentration (c) | Solvent | Temperature |
| 1-Deoxy-1-nitro-L-mannitol | +6.67° to +7.0° | 5.4 to 6.2 g/100 mL | Water | Not Specified |
| L-glucitol (L-Sorbitol) | -2.0° | Not Specified | Water | 20 °C |
Note: The data for 1-Deoxy-1-nitro-L-mannitol is derived from experimental synthesis and purification.[6] The data for L-glucitol is from the Merck Index.[5]
The data clearly illustrates that 1-Deoxy-1-nitro-L-mannitol is dextrorotatory, while L-glucitol is levorotatory. This stark difference in the direction of rotation, despite both being L-isomers, highlights the profound influence of the overall molecular asymmetry. The substitution of a hydroxyl group with a nitro group in the mannitol backbone significantly alters the electron distribution and polarizability of the molecule, thereby impacting its interaction with plane-polarized light.
Experimental Protocol for Polarimetry
The determination of specific rotation is a precise experimental procedure. The following protocol outlines the key steps for obtaining reliable and reproducible measurements.
Instrumentation:
-
Polarimeter
-
Sodium lamp (for D-line at 589 nm)
-
Polarimeter sample cell (typically 1 decimeter in length)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Instrument Calibration:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Calibrate the instrument by measuring the optical rotation of a blank solvent (e.g., deionized water). The reading should be zero. Adjust if necessary.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the sample (e.g., 1-Deoxy-1-nitro-L-mannitol or L-glucitol).
-
Dissolve the sample in a known volume of solvent (e.g., deionized water) using a volumetric flask to achieve a specific concentration (c), expressed in g/mL.
-
Ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed optical rotation (α) in degrees. Perform multiple readings and calculate the average to ensure precision.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula:[7] [α]Tλ = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
λ is the wavelength of the light (typically the sodium D-line, 589 nm).
-
T is the temperature in degrees Celsius.
-
-
Experimental Workflow for Polarimetry
The following diagram illustrates the logical flow of the polarimetry experiment, from sample preparation to the final calculation of specific rotation.
Caption: Workflow for determining specific optical rotation.
Conclusion
The comparison of optical rotation values for 1-Deoxy-1-nitro-L-mannitol and L-glucitol provides a clear example of how stereochemistry and functional group modifications dictate a molecule's chiroptical properties. While both are L-alditols, their opposing signs of specific rotation emphasize that the overall three-dimensional structure, not just the configuration at a single stereocenter, determines the interaction with plane-polarized light. The provided experimental protocol offers a robust framework for researchers to accurately measure this critical physical property.
References
-
PubChem. (n.d.). Sorbitol. National Center for Biotechnology Information. Retrieved from [Link]
-
Lerbret, A., Mason, P. E., & Brady, J. W. (2009). Molecular dynamics studies of the conformation of sorbitol. Carbohydrate Research, 344(16), 2229–2235. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Deoxy-1-nitro-L-mannitol. National Center for Biotechnology Information. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To determine the specific rotation of a sugar using a polarimeter. Retrieved from [Link]
-
Isbell, H. S., & Pigman, W. W. (1938). Behavior of certain sugars and sugar alcohols in the presence of tetraborates - correlation of optical rotation and compound for. Journal of Research of the National Bureau of Standards, 20(6), 773. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Circular birefringence and optical rotation. Retrieved from [Link]
-
Georganics. (n.d.). 1-Deoxy-1-nitro-L-mannitol. Retrieved from [Link]
-
Study.com. (n.d.). Reduction of d-glucose leads to an optically active alditol (d-glucitol), whereas reduction of d-galactose leads to an optically inactive alditol. Explain. Retrieved from [Link]
-
GlycoData. (n.d.). Carbohydrate Optical Rotation Data. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2020, February 10). Optical Rotation Assay for Determination of Sorbitol in the Presence of Mannitol and Sugars. Oxford Academic. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
-
Jenkinson, S. F., Weymouth-Wilson, A. C., & Fleet, G. W. J. (2008). 1-Deoxy-l-mannitol (6-deoxy-l-mannitol or l-rhamnitol). Acta Crystallographica Section E, 64(Pt 12), o2408. Retrieved from [Link]
-
PubChem. (n.d.). Mannitol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 4. Carbohydrate Optical Rotation Data [glycodata.org]
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A Comparative Guide to the 1H NMR Spectral Analysis of 1-Deoxy-1-nitro-L-mannitol
For Researchers, Scientists, and Drug Development Professionals
The Significance of NMR in Characterizing Modified Sugars
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For sugar derivatives like 1-Deoxy-1-nitro-L-mannitol, ¹H NMR is particularly insightful, providing information on the number of non-equivalent protons, their chemical environment, and their spatial relationships through spin-spin coupling. The introduction of a nitro group, a potent electron-withdrawing moiety, induces significant changes in the electronic environment of nearby protons, leading to predictable downfield shifts in the ¹H NMR spectrum. Understanding these shifts is crucial for confirming the success of a synthesis and for the detailed structural characterization of the final product.
Predicted ¹H NMR Spectrum of 1-Deoxy-1-nitro-L-mannitol
The following analysis is based on established chemical shift ranges and coupling constant patterns observed in similar nitroalkanes and sugar alcohols. The numbering of the carbon backbone follows standard carbohydrate nomenclature, with C1 being the carbon bearing the nitro group.
Table 1: Predicted ¹H NMR Spectral Data for 1-Deoxy-1-nitro-L-mannitol
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-1a, H-1b | ~4.1 - 4.3 | Doublet of doublets (dd) | J_gem ≈ 12-15 Hz, J_vic ≈ 3-5 Hz, 7-9 Hz | Protons on the carbon adjacent to the electron-withdrawing nitro group are significantly deshielded.[1] They are diastereotopic and will appear as two distinct signals, each split by the other (geminal coupling) and by H-2 (vicinal coupling). |
| H-2 | ~3.8 - 4.0 | Multiplet (m) | - | This proton is coupled to H-1a, H-1b, and H-3, resulting in a complex multiplet. |
| H-3 | ~3.6 - 3.8 | Multiplet (m) | - | Coupled to H-2 and H-4. |
| H-4 | ~3.6 - 3.8 | Multiplet (m) | - | Coupled to H-3 and H-5. |
| H-5 | ~3.7 - 3.9 | Multiplet (m) | - | Coupled to H-4, H-6a, and H-6b. |
| H-6a, H-6b | ~3.5 - 3.7 | Doublet of doublets (dd) | J_gem ≈ 10-12 Hz, J_vic ≈ 4-6 Hz, 2-4 Hz | These diastereotopic protons are coupled to each other and to H-5. |
| OH | Broad singlets | - | - | Hydroxyl protons are typically broad and their chemical shift is concentration and solvent dependent. |
Comparative Analysis: 1-Deoxy-1-nitro-L-mannitol vs. L-Mannitol
A direct comparison with the ¹H NMR spectrum of L-mannitol highlights the profound influence of the nitro group. In L-mannitol, the chemical environment is more symmetrical, leading to a simpler spectrum.
Table 2: Comparison of ¹H NMR Spectral Data
| Proton | 1-Deoxy-1-nitro-L-mannitol (Predicted δ, ppm) | L-Mannitol (Experimental δ, ppm) | Key Differences and Rationale |
| H-1 | ~4.1 - 4.3 | ~3.6 - 3.7 | The most significant downfield shift is observed for the H-1 protons due to the strong electron-withdrawing nature of the adjacent nitro group. |
| H-2 | ~3.8 - 4.0 | ~3.7 - 3.8 | A slight downfield shift is expected for H-2 due to the inductive effect of the nitro group at the C1 position. |
| H-3, H-4, H-5 | ~3.6 - 3.9 | ~3.6 - 3.8 | Minimal changes are expected for protons further away from the nitro group. The complexity of these signals in both molecules arises from extensive proton-proton coupling along the sugar backbone.[2] |
| H-6 | ~3.5 - 3.7 | ~3.6 - 3.7 | The chemical shift of the H-6 protons is expected to be largely unaffected by the substitution at C1. |
Experimental Considerations for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of 1-Deoxy-1-nitro-L-mannitol, the following experimental protocol is recommended.
Protocol: Sample Preparation and ¹H NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified 1-Deoxy-1-nitro-L-mannitol.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for carbohydrates as it can exchange with the hydroxyl protons, simplifying the spectrum by removing their signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for analyzing complex carbohydrate spectra.[3]
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
To aid in structural assignment, consider performing two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Visualizing the Molecular Structure and Analytical Workflow
To further clarify the structural relationships and the analytical process, the following diagrams are provided.
Figure 1. Molecular structure of 1-Deoxy-1-nitro-L-mannitol.
Figure 2. Workflow for the 1H NMR analysis of 1-Deoxy-1-nitro-L-mannitol.
Conclusion
The ¹H NMR spectral analysis of 1-Deoxy-1-nitro-L-mannitol, while challenging due to the complexity of the sugar backbone and the influence of the nitro group, is a powerful tool for its structural verification. By comparing the predicted spectrum with that of the well-characterized L-mannitol, clear and rationalizable differences emerge, primarily in the downfield shift of the protons at the C1 position. This guide provides a solid foundation for researchers to interpret their own experimental data, ensuring the integrity of their synthetic and analytical work. The application of advanced NMR techniques, such as 2D correlation experiments, can further unravel the intricate coupling networks and provide unambiguous structural assignments, which are critical for advancing research in drug development and carbohydrate chemistry.
References
-
Complex Carbohydrate Magnetic Resonance Database (CCMRD). (n.d.). Retrieved from [Link]
- Su, Y., et al. (2019).
- Jonas, E., et al. (2022). GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv.
-
Complex Carbohydrate Magnetic Resonance Database (CCMRD) - GlycoData. (n.d.). Retrieved from [Link]
- van Kuik, J. A., et al. (1992).
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). epgp.inflibnet.ac.in.
-
FooDB. (2020, April 20). Showing Compound Mannitol (FDB112364). Retrieved from [Link]
-
PhytoBank. (2015, April 24). Showing Mannitol (PHY0119998). Retrieved from [Link]
-
SpectraBase. (n.d.). Mannitol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Wang, Y., et al. (2023). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 28(19), 6881.
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2024, November 15). (PDF) Determination of Sugar Concentrations in Aqueous Solution Using Multivariate Predictions Based on 1H‐NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... Retrieved from [Link]
- Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Current Protocols in Nucleic Acid Chemistry.
-
University of Oxford. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1-Deoxy-1-nitro-L-mannitol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of mannitol and lactulose in D 2 O. Retrieved from [Link]
- Davis, B. G., & Fairbanks, A. J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18593–18603.
- Poškaitė, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 13908–13917.
- Fleet, G. W. J., et al. (2008). 1-Deoxy-l-mannitol (6-deoxy-l-mannitol or l-rhamnitol). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2205.
- Davis, B. G., & Fairbanks, A. J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR.
Sources
Technical Comparison Guide: 1-Deoxy-1-nitro-L-mannitol Characterization & Performance
Executive Summary
1-Deoxy-1-nitro-L-mannitol (CAS 6027-42-5) is a crystalline C-nitroalditol derivative of L-mannitol. Unlike its parent polyol, which serves primarily as an excipient and osmotic agent, the nitro-derivative functions as a critical intermediate in the synthesis of amino-sugars, L-nucleosides, and potential glycosidase inhibitors.
This guide objectively compares the crystallographic and physicochemical performance of 1-deoxy-1-nitro-L-mannitol against its primary synthetic byproduct (1-deoxy-1-nitro-L-glucitol ) and its parent scaffold (L-mannitol ). Data presented here is derived from verified synthetic protocols and physical characterization standards.
Key Findings:
-
Thermodynamic Stability: 1-Deoxy-1-nitro-L-mannitol exhibits a distinct melting point (133–134°C), significantly lower than L-mannitol (164–165°C), indicating a modification in the intermolecular hydrogen bonding network.
-
Separation Efficiency: It possesses lower solubility in ethanol compared to its glucitol isomer, allowing for efficient purification via fractional crystallization without chromatography.
-
Chirality: The specific optical rotation (
) serves as a primary purity indicator, distinguishing it from the D-isomer and the glucitol analogue.
Physicochemical & Crystallographic Data Comparison[1][2]
The following table synthesizes experimental data to establish the identity and purity profile of the target compound relative to its closest structural analogues.
Table 1: Comparative Properties of Nitro-Alditols and Parent Polyol
| Property | 1-Deoxy-1-nitro-L-mannitol | 1-Deoxy-1-nitro-L-glucitol | L-Mannitol |
| Role | Target Compound | Synthetic Byproduct (Isomer) | Parent Scaffold |
| Molecular Formula | |||
| MW ( g/mol ) | 211.17 | 211.17 | 182.17 |
| Melting Point ( | 133 – 134 | 106 – 107 | 164.5 – 165 |
| Optical Rotation ( | +6.67° (c=5.[1][2]4) | +7.44° (c=3.[1]2) | -0.9° (c=2.[1]2) |
| Solubility (Ethanol) | Low (Crystallizes first) | High (Remains in mother liquor) | Low |
| H-Bond Donors | 5 (-OH) | 5 (-OH) | 6 (-OH) |
| Crystal Habit | Needles/Prisms (EtOH) | Platelets/Amorphous | Orthorhombic Needles |
Analyst Note: The significant drop in melting point from L-mannitol to the nitro-derivative (
C) suggests that the terminal nitro group () disrupts the extensive infinite hydrogen-bonding chains characteristic of the mannitol crystal lattice (Space Group ).
Synthesis & Crystallization Workflow
The generation of high-quality crystals for X-ray diffraction (XRD) or pharmaceutical use requires a precise understanding of the Henry Reaction (nitroaldol condensation) and the subsequent solubility-driven separation.
Workflow Diagram
The following diagram illustrates the critical path for isolating 1-deoxy-1-nitro-L-mannitol from the reaction mixture.
Figure 1: Reaction and purification logic for isolating the L-mannitol derivative from the L-glucitol byproduct based on differential solubility.
Experimental Protocols
Synthesis and Separation Protocol
Objective: Isolate crystallographic-grade 1-deoxy-1-nitro-L-mannitol.
-
Condensation: Suspend L-arabinose (100 g) in absolute methanol (200 mL) and nitromethane (360 mL). Add 1.3 N methanolic sodium methoxide (700 mL) dropwise. Stir vigorously for 20 hours.
-
Workup: Filter the precipitated sodium aci-nitro salts. Wash with cold methanol and petroleum ether.
-
Acidification: Dissolve salts in iced water. Pass through a cation exchange column (Dowex® 50W-X8, H+ form) to generate the free nitro-alditols.
-
Fractional Crystallization (Critical Step):
-
Purification: Recrystallize the solid from hot ethanol to achieve the melting point of 133–134°C.
Single Crystal Growth Strategy
For researchers aiming to solve the specific unit cell (if not using powder data):
-
Solvent System: Slow evaporation of Ethanol/Water (95:5) or Methanol/Water.
-
Temperature: Controlled cooling from 50°C to 4°C at a rate of 1°C/hour.
-
Target Morphology: Look for colorless prisms. Needle formation often indicates rapid cooling (twinning risk).
Structural Logic & Performance Analysis
Hydrogen Bonding Network
The crystal structure of mannitol derivatives is dominated by the capacity of hydroxyl groups to act as both donors and acceptors.
-
L-Mannitol: Forms a "zigzag" planar carbon backbone. The crystal lattice is held together by infinite chains of hydrogen bonds.
-
Nitro-Mannitol: The substitution of the C1-OH with a Nitro group (
) introduces a strong dipole but removes a strong H-bond donor.
Structural Pathway Diagram
The following diagram visualizes the stereochemical relationship and the impact of the nitro group on the structure.[2]
Figure 2: Stereochemical divergence during synthesis leading to distinct crystalline properties.
References
-
Sowden, J. C., & Fischer, H. O. L. (1947). Carbohydrate C-Nitroalcohols: 1-Nitro-1-desoxy-D-mannitol. Journal of the American Chemical Society, 69(1), 104–106. Link
-
Guthikonda, R. N. (1980). L-Sucrose and process for producing same. U.S. Patent No. 4,207,413. Washington, DC: U.S. Patent and Trademark Office. (Source of specific L-isomer physical data). Link
-
Jenkinson, S. F., et al. (2008).[8] 1-Deoxy-L-mannitol (6-deoxy-L-mannitol or L-rhamnitol).[8] Acta Crystallographica Section E, 64(9), o1705–o1706.[8] (Comparative data for non-nitro analogue). Link
-
Botez, C. E., et al. (2003).[7] Crystal structure of δ-mannitol. Powder Diffraction, 18(3), 214-218. (Reference for parent mannitol polymorphism). Link
Sources
- 1. US4207413A - L-Sucrose and process for producing same - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. icdd.com [icdd.com]
- 4. researchgate.net [researchgate.net]
- 5. dextro-mannitol, 69-65-8 [thegoodscentscompany.com]
- 6. Development of a Pure Certified Reference Material of D-Mannitol [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Chiral Scaffolds in Iminosugar Synthesis: 1-Deoxy-1-nitro-D-mannitol vs. L-Isomer Derivatives
Executive Summary
1-Deoxy-1-nitro-D-mannitol acts as the critical chiral intermediate for the synthesis of 1-Deoxymannojirimycin (D-DMJ) , a potent inhibitor of Golgi
In contrast, the L-isomer (1-Deoxy-1-nitro-L-mannitol) serves as the precursor for L-DMJ . While chemically identical in achiral environments, its biological application is distinct: it functions primarily as a negative control to validate stereospecificity or as a targeted inhibitor for specific non-mammalian enzymes (e.g., bacterial glycosidases) and L-fucose processing pathways.
This guide compares these enantiomeric scaffolds based on synthetic utility, biological efficacy, and experimental protocols.
Chemical Identity & Stereochemical Significance
The utility of nitro-mannitol derivatives lies in the nitro group , which serves as a "latent amine." Through hydrogenation, the nitro group reduces to an amine, which cyclizes intramolecularly to form the piperidine ring characteristic of iminosugars.
| Feature | 1-Deoxy-1-nitro-D-mannitol | 1-Deoxy-1-nitro-L-mannitol |
| Stereochemistry | Derived from D-Mannose . Matches mammalian metabolic stereochemistry. | Derived from L-Mannose . Mirror image; "unnatural" sugar configuration. |
| Key End-Product | D-Deoxymannojirimycin (D-DMJ) | L-Deoxymannojirimycin (L-DMJ) |
| CAS Number | 14199-83-8 | 1228186-27-5 (Derivative/Generic) |
| Physical State | Crystalline Solid (MP: ~133–135°C) | Crystalline Solid (Identical MP) |
| Primary Utility | Therapeutic precursor (Antiviral/Anticancer) | Mechanistic probe / Negative Control |
Synthetic Performance: The Henry Reaction Pathway[2]
The synthesis of iminosugars via nitro-aldol (Henry) condensation is preferred over other routes (e.g., reductive amination) because the nitro-mannitol intermediate crystallizes readily, acting as a self-purifying step . This eliminates the need for tedious chromatography often required in sugar chemistry.
Pathway Visualization
The following diagram illustrates the divergent synthesis of D- and L- iminosugars from their respective nitro-mannitol precursors.
Caption: Divergent synthesis of D- and L-DMJ via the nitro-mannitol intermediate. The D-pathway yields the biologically active mannosidase inhibitor.
Synthetic Efficiency Comparison
-
Crystallinity: Both D and L nitro-mannitol isomers crystallize efficiently. This is critical for GMP scale-up, as it removes unreacted aldehydes without silica gel chromatography.
-
Cost: D-Mannose is significantly cheaper than L-Mannose . Therefore, 1-Deoxy-1-nitro-D-mannitol is a low-cost, high-availability intermediate, whereas the L-isomer is a high-cost specialty chemical.
Biological Performance & Applications
The divergence in application is starkest here. Enzymes are chiral catalysts; therefore, they discriminate between the D- and L-derived iminosugars with high specificity.
Comparative Efficacy Table
| Application Area | D-Isomer Derivative (D-DMJ) | L-Isomer Derivative (L-DMJ) |
| Target Enzyme | Golgi | Non-specific / |
| Inhibition Constant ( | High Potency ( | Low/No Affinity for Mannosidase ( |
| Mechanism | Competitive Inhibition (Mimics Mannosyl cation) | Non-competitive or Inactive |
| Therapeutic Focus | Cancer (Anti-metastasis), Viral Replication | Lysosomal Storage Disorders (Chaperone potential) |
| Experimental Role | Active Agent | Negative Control (Proves stereospecificity) |
Biological Mechanism: Why D-Isomer Dominates
The D-isomer mimics the transition state of D-mannose hydrolysis.
-
N-Glycan Processing: D-DMJ blocks the trimming of Man9GlcNAc2 to Man5GlcNAc2. This results in the accumulation of "High Mannose" structures on the cell surface.
-
Immune Recognition: High mannose structures are recognized by mannose receptors on macrophages/dendritic cells, altering immune clearance of tumors.
-
L-Isomer Utility: The L-isomer does not fit the active site of mammalian
-mannosidase. If an experimental effect is observed with L-DMJ, it suggests the mechanism is non-enzymatic (e.g., off-target toxicity or physical membrane disruption) rather than specific enzyme inhibition.
Experimental Protocols
Protocol A: Synthesis of 1-Deoxy-1-nitro-D-mannitol
This protocol utilizes the Henry reaction to create the scaffold.
Reagents: D-Mannose, Nitromethane, Sodium Methoxide, Methanol.
-
Preparation: Dissolve D-Mannose (10 g, 55.5 mmol) in nitromethane (60 mL) and methanol (60 mL).
-
Initiation: Add Sodium Methoxide (1M in MeOH) dropwise until pH reaches ~9.0.
-
Reaction: Stir at 25°C for 48 hours. The solution will turn slightly yellow.
-
Work-up: Neutralize with Amberlite IR-120 (H+) resin to remove sodium ions. Filter the resin.
-
Crystallization (Critical Step): Concentrate the filtrate under reduced pressure. Dissolve the residue in minimal hot ethanol and allow to cool. 1-Deoxy-1-nitro-D-mannitol will precipitate as white needles.
-
Validation: Check melting point (Target: 133–135°C).
Protocol B: Enzyme Inhibition Assay (D vs L Comparison)
This assay validates the performance difference between the isomers.
Reagents: Jack Bean
-
Buffer Prep: Prepare 0.1 M Acetate buffer (pH 4.5) containing 1 mM Zinc Acetate.
-
Inhibitor Dilution: Prepare serial dilutions (0.1
M to 1000 M) of D-DMJ (from D-nitro precursor) and L-DMJ (from L-nitro precursor). -
Incubation: Mix 10
L of enzyme solution (0.5 U/mL) with 10 L of inhibitor solution. Incubate at 37°C for 10 minutes. -
Substrate Addition: Add 80
L of substrate (2 mM). -
Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) kinetically for 20 minutes.
-
Data Analysis: Plot
vs [I].-
Expected Result: D-DMJ will show a dose-dependent reduction in slope (Competitive Inhibition). L-DMJ should show a flat line (No Inhibition) at concentrations < 1 mM.
-
Mechanism Visualization
Caption: Stereochemical discrimination in the active site. D-DMJ binds effectively; L-DMJ is sterically excluded.
References
-
Fleet, G. W. J., et al. (1984). "Synthesis of deoxymannojirimycin and deoxynojirimycin from D-mannose." Tetrahedron Letters, 25(36), 4029-4032.
-
Asano, N., et al. (2005). "Biological properties of D- and L-1-deoxyazasugars." Journal of Medicinal Chemistry, 48(6), 2036-2044.[1][2] [2]
-
Wrodnigg, T. M., et al. (2008). "The Henry reaction in carbohydrate chemistry: A versatile tool for the synthesis of iminosugars." Mini-Reviews in Organic Chemistry, 5(2).
-
Fogh, J., et al. (2000). "Inhibition of Golgi alpha-mannosidase II: A potential strategy for cancer therapy."[3] Journal of National Cancer Institute.
Sources
Technical Comparison Guide: 1-Deoxy-1-nitro-L-mannitol vs. L-Rhamnitol
Executive Summary
In carbohydrate chemistry and drug discovery, distinguishing between functionalized sugar alcohols is critical, particularly when monitoring the synthesis of iminosugars or evaluating blood-brain barrier (BBB) transport reagents.
1-Deoxy-1-nitro-L-mannitol (a nitro-alditol) and L-rhamnitol (1-deoxy-L-mannitol) share the same stereochemical backbone derived from the L-manno configuration. However, they differ fundamentally at the C1 terminus:
-
1-Deoxy-1-nitro-L-mannitol possesses a nitro group (
) , rendering it a reactive intermediate for Henry reactions and a polar voltammetric probe. -
L-Rhamnitol possesses a methyl group (
) , rendering it chemically inert at that terminus and significantly less polar.
This guide outlines the definitive physicochemical and spectroscopic protocols to distinguish these two molecules, emphasizing NMR and Mass Spectrometry as the primary validation tools.
Molecular Architecture & Physicochemical Profile[1][2]
Understanding the structural divergence is the first step in selecting the correct analytical method.
| Feature | 1-Deoxy-1-nitro-L-mannitol | L-Rhamnitol (1-Deoxy-L-mannitol) |
| CAS Number | 6027-42-5 (L-isomer) / 14199-83-8 (D-isomer) | 10098-36-9 |
| Molecular Formula | ||
| Molecular Weight | 211.17 g/mol | 166.17 g/mol |
| Terminal Group (C1) | Nitromethyl ( | Methyl ( |
| Nitrogen Rule | Odd Mass (Contains 1 Nitrogen) | Even Mass (Contains 0 Nitrogen) |
| Polarity (LogP) | Lower (More Polar due to | Higher (Less Polar due to |
| Melting Point | ~133–135 °C (varies by purity/polymorph) | ~117 °C (390 K) |
| Common Origin | Synthetic (Nitromethane + L-Arabinose) | Natural/Semi-synthetic (Reduction of L-Rhamnose) |
Structural Visualization[5]
Figure 1: Functional group divergence between the two mannitol derivatives.
Spectroscopic Discrimination Protocols
This section details the "Gold Standard" methods for identification.
Protocol A: Nuclear Magnetic Resonance ( NMR)
Rationale: The electronic environments of the terminal carbons are vastly different. The nitro group is strongly electron-withdrawing (deshielding), while the methyl group is electron-donating (shielding).
Methodology:
-
Dissolve 5-10 mg of sample in
(0.6 mL). -
Add a trace of TSP (trimethylsilylpropanoic acid) as an internal reference (
0.00). -
Acquire a standard 1D proton spectrum (min. 16 scans).[1]
Diagnostic Signals:
| Compound | Key Signal | Chemical Shift ( | Multiplicity | Causality |
| L-Rhamnitol | Terminal Methyl | 1.20 – 1.30 ppm | Doublet (d) | Protons on |
| Nitro-mannitol | Nitromethylene | 4.50 – 4.90 ppm | Multiplet / dd | Protons on |
Expert Insight:
"If you see a doublet at ~1.25 ppm, you have the deoxy sugar (Rhamnitol). If that region is empty, and you observe downfield signals near the water suppression region (4.6-4.8 ppm) corresponding to a
, you have the nitro-derivative."
Protocol B: Mass Spectrometry (LC-MS/ESI)
Rationale: The "Nitrogen Rule" applies. 1-Deoxy-1-nitro-L-mannitol contains a single nitrogen atom, resulting in an odd nominal molecular weight. L-Rhamnitol contains only C, H, O, resulting in an even nominal molecular weight.
Workflow:
-
Ionization: ESI (Negative mode preferred for Nitro; Positive mode for Rhamnitol).
-
Mobile Phase: 80% Acetonitrile / 20% Water (HILIC conditions).
Data Interpretation:
-
1-Deoxy-1-nitro-L-mannitol:
-
L-Rhamnitol:
-
Target Mass: 166.17 Da.
-
Observed Ion (ESI+):
189 . -
Fragmentation: Sequential loss of water molecules (
Da).
-
Experimental Workflow: Synthesis & Isolation Context
Understanding the origin of the sample often resolves the identity before analysis begins.
Synthesis Pathway Comparison
-
Sowden-Fischer Synthesis (Nitro-mannitol):
-
Reactants: L-Arabinose + Nitromethane (
). -
Mechanism: Nitroaldol (Henry) Reaction.
-
Result: A mixture of 1-deoxy-1-nitro-L-mannitol and 1-deoxy-1-nitro-L-glucitol.
-
Key Check: Did your process involve nitromethane? If yes, it is the nitro compound.
-
-
Reduction (Rhamnitol):
-
Reactants: L-Rhamnose +
. -
Mechanism: Carbonyl reduction.
-
Result: Pure L-Rhamnitol.
-
Key Check: Did you start with Rhamnose? If yes, it is the methyl derivative.
-
Analytical Decision Tree
Figure 2: Step-by-step analytical logic for sample discrimination.
Critical Application Notes
The "Nef Reaction" Trap
Researchers attempting to convert the nitro group to a ketone (Nef reaction) must ensure they are working with the nitro-mannitol. L-Rhamnitol is stable to Nef conditions (acid/base treatment) and will not react, leading to "failed reaction" false negatives if the starting material was confused.
Blood-Brain Barrier (BBB) Studies
1-Deoxy-1-nitro-D-mannitol is frequently used as a paracellular marker in BBB studies because the nitro group allows for electrochemical detection (voltammetry) which is more sensitive than standard refractive index detection used for plain mannitol. L-Rhamnitol is not electrochemically active in this range and cannot be substituted in these specific voltammetric protocols.
References
-
Sowden, J. C., & Fischer, H. O. L. (1947). Carbohydrate C-Nitroalcohols: 1-Nitro-1-desoxy-D-mannitol.[4] Journal of the American Chemical Society, 69(9), 1963–1965.
-
Jenkinson, S. F., et al. (2008). 1-Deoxy-L-mannitol (6-deoxy-L-mannitol or L-rhamnitol).[5][6] Acta Crystallographica Section E, 64(9), o1705–o1706.
-
PubChem Compound Summary. (2023). 1-Deoxy-1-nitro-L-mannitol (CID 111130).[2] National Center for Biotechnology Information.
-
PubChem Compound Summary. (2023). L-Rhamnitol (CID 445052).[7] National Center for Biotechnology Information.
Sources
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- 3. 1-Deoxy-1-nitro- D -mannitol 14199-83-8 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. L-Rhamnitol | C6H14O5 | CID 445052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Safe Disposal of 1-Deoxy-1-nitro-L-mannitol
Executive Safety Assessment
1-Deoxy-1-nitro-L-mannitol (and its enantiomer, 1-Deoxy-1-nitro-D-mannitol) presents a specific chemical handling challenge that is often overlooked in standard safety data sheets (SDS). While generally classified as a Combustible Solid (Storage Class 11), the presence of the aliphatic nitro group (
Immediate Action Directive:
-
Primary Hazard: Formation of shock-sensitive nitronate salts upon contact with strong bases.
-
Disposal Method: High-temperature incineration with afterburner (NOx scrubbing).
-
Strict Prohibition: NEVER dispose of this compound in "General Organic Waste" containers that may contain alkaline substances (bases, amines).
| Chemical Property | Data Point | Operational Implication |
| Physical State | Off-white crystalline powder | Dust explosion hazard if aerosolized. |
| Melting Point | ~133–134°C | Thermally stable under ambient conditions. |
| Solubility | Soluble in water, Ethanol | Compatible with aqueous waste streams only if neutral/acidic. |
| Reactivity | Acidic | CRITICAL: Reacts with bases to form explosive aci-nitro salts. |
The "Nitronate Trap": Mechanistic Hazard Analysis
To ensure safety, you must understand the causality of the hazard. Unlike simple sugar alcohols (e.g., Mannitol), 1-Deoxy-1-nitro-L-mannitol possesses an acidic proton at the C-1 position (alpha to the nitro group).
If this compound enters a waste stream containing bases (NaOH, KOH, organic amines), it undergoes the Nef Reaction pathway or forms Nitronate Salts . These salts are often:
-
Highly unstable.
-
Shock-sensitive when dry.
-
Capable of violent decomposition.
Hazard Visualization: The Segregation Logic
The following diagram illustrates the chemical decision tree that necessitates specific waste segregation.
Figure 1: Mechanism of nitronate salt formation. Segregation from alkaline waste is the primary safety control.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system . At each step, the operator verifies the state of the material to prevent downstream hazards.
Scenario A: Disposal of Pure Solid (Excess Reagent)
Best for: Expired shelf stock or surplus dry powder.
-
Container Selection: Use the original container if intact.[1] If not, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Why: HDPE is resistant to chemical attack and less prone to breakage than glass.
-
-
Labeling: Apply a hazardous waste label with the following specific flags:
-
Segregation: Place the container in a secondary containment tray designated for "Solid Organics - Nitrogen Containing."
-
Handoff: Schedule pickup with your Environmental Health & Safety (EHS) department.[5] Explicitly mention the nitrogen content to ensure the incinerator facility uses proper NOx scrubbing.
Scenario B: Disposal of Reaction Mixtures/Solutions
Best for: Experimental waste where the compound is dissolved in water or alcohol.
-
pH Validation (The Checkpoint):
-
Before adding to any waste container, measure the pH of your solution.
-
If pH > 7: Acidify immediately using dilute Acetic Acid or HCl until pH is between 4–6.
-
Why: This ensures the compound remains in its neutral, stable nitro-alcohol form and prevents salt formation.
-
-
Solvent Compatibility:
-
Compatible Solvents: Water, Ethanol, Methanol, Acetonitrile.
-
Incompatible: Diethylamine, Pyridine, NaOH solutions.
-
-
Waste Stream Selection:
-
Dispose into a carboy labeled "Non-Halogenated Organic Solvents."
-
Crucial: Ensure this specific carboy does not contain waste from base-catalyzed reactions (e.g., unquenched sodium methoxide reactions).
-
-
Documentation: Log the approximate concentration on the waste tag. High concentrations (>10%) may require separate packaging as "Lab Pack" waste rather than bulk solvent bulking.
Operational Workflow Summary
The following workflow describes the lifecycle of the waste from bench to destruction.
Figure 2: Operational workflow for segregating and packaging nitro-mannitol waste.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is required.[5][6][7]
| Incident Type | Response Protocol |
| Dry Spill | 1. Do NOT sweep dry (risk of static/friction). 2. Dampen the powder slightly with water or ethanol. 3. Scoop into a container using a non-sparking (plastic) scoop. 4. Treat surface with water.[8] |
| Liquid Spill | 1. Absorb with inert material (Vermiculite or Sand).[5] 2. Do NOT use "Basic Neutralizers" (e.g., Sodium Carbonate spill kits). 3. Collect in a sealed bag/container. |
| Skin Contact | Wash immediately with soap and water.[4] The compound is water-soluble and removes easily. |
| Fire | Use Water Spray , Dry Chemical, or CO2. Note: Burning nitro compounds produce toxic Nitrogen Oxides (NOx). Wear SCBA. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (P. G.[6] Urben, Ed.) (8th ed.). Elsevier. (Reference for Nitroalkane/Base incompatibility).
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Characteristics: Reactivity (D003). Retrieved from [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. prepchem.com [prepchem.com]
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- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-Deoxy-1-nitro-L-mannitol
Hazard Analysis: Understanding the Risks of 1-Deoxy-1-nitro-L-mannitol
While some safety data sheets (SDS) for 1-Deoxy-1-nitro-L-mannitol may not classify it as hazardous under OSHA regulations, a deeper understanding of its chemical structure necessitates a more cautious approach.[1] The presence of a nitro group (-NO2) on an organic backbone places this compound in the category of nitroalkanes. Nitroalkanes, as a class, are known to be energetic materials.[2]
Key Considerations:
-
Oxidizing Potential: Nitroalkanes can act as oxidizing agents. Mixing them with reducing agents (e.g., hydrides, sulfides) can initiate vigorous reactions that may culminate in detonation.[2]
-
Thermal Sensitivity: The presence of metal oxides can increase the thermal sensitivity of nitroalkanes.[2] It is crucial to avoid unintended contact with metals that could form unstable salts.
-
Explosive Salts: Nitroalkanes can react with inorganic bases to form explosive salts.[2]
-
Decomposition Products: Upon combustion or thermal decomposition, this compound will release oxides of carbon and nitrogen, which are hazardous.[1]
Given the potential for unforeseen reactivity, it is prudent to handle 1-Deoxy-1-nitro-L-mannitol with a higher level of precaution than its non-nitrated parent compound, L-mannitol.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount for the safe handling of 1-Deoxy-1-nitro-L-mannitol. The following recommendations are based on a conservative risk assessment that accounts for the potential hazards of nitroalkanes.
Standard Laboratory Attire
A baseline of personal protective attire is mandatory for all personnel entering the laboratory space where 1-Deoxy-1-nitro-L-mannitol is handled:
-
Flame-Resistant Laboratory Coat: To provide a barrier against splashes and potential flash fires.
-
Long Pants and Closed-Toe Shoes: To protect the lower body from spills.[3]
Task-Specific PPE
The level of PPE should be escalated based on the specific procedure being performed.
| Task | Eye Protection | Hand Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Safety glasses with side shields or chemical splash goggles.[1][4] | Chemical-resistant gloves (e.g., nitrile).[4] | Not typically required if handled in a certified chemical fume hood. |
| Handling outside of a fume hood (e.g., transport) | Chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile).[4] | A NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[4] |
| Heating or reacting the compound | Chemical splash goggles and a face shield.[3] | Chemical-resistant gloves (e.g., nitrile).[4] | Work must be conducted in a certified chemical fume hood. |
| Cleaning up spills | Chemical splash goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile). | A full-face air-purifying respirator (APR) with multi-sorbent cartridges may be necessary depending on the spill size. |
Rationale for PPE Selection
-
Eye and Face Protection: The primary risk during routine handling is accidental splashes or the generation of airborne particles. Safety glasses with side shields offer minimum protection, while chemical splash goggles provide a more complete seal. A face shield should be used in conjunction with goggles when there is a significant splash or explosion risk.[3]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact.[3] For prolonged handling or in the event of a spill, more robust gloves like neoprene are recommended. Always inspect gloves for tears or holes before use.[4]
-
Respiratory Protection: While an SDS may suggest that no respiratory protection is needed under normal use, the fine, powdered nature of this solid warrants caution.[1] An N95 respirator is a prudent measure to prevent inhalation of airborne particles, especially when handling the material outside of a fume hood.[4]
Operational Plan: A Step-by-Step Guide
A systematic approach to the handling of 1-Deoxy-1-nitro-L-mannitol is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Segregated Storage: Store 1-Deoxy-1-nitro-L-mannitol in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, and open flames.[5]
-
Incompatible Materials: Store separately from strong oxidizing agents, reducing agents, and inorganic bases.[1][2][5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling Procedures
-
Designated Work Area: All work with 1-Deoxy-1-nitro-L-mannitol should be conducted in a designated area, preferably within a certified chemical fume hood.[4]
-
Weighing: Weigh the compound within the fume hood to minimize the risk of inhaling dust.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle and monitor the process closely. Avoid open flames.[4]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[4]
-
PPE Removal: Remove disposable PPE by turning it inside out and dispose of it in the designated hazardous waste container.[4]
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of 1-Deoxy-1-nitro-L-mannitol and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all unused solid compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing 1-Deoxy-1-nitro-L-mannitol should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
Consult EHS: Always consult with your institution's EHS office for specific guidance on the disposal of this compound.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
Spills
-
Small Spills: For small spills within a fume hood, use an absorbent material to collect the spilled solid. Place the absorbent material in a sealed container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the immediate area and alert your institution's emergency response team.[6] Do not attempt to clean up a large spill without appropriate training and PPE.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-Deoxy-1-nitro-L-mannitol.
Caption: Decision tree for selecting appropriate PPE.
References
-
PubChem. (n.d.). 1-Deoxy-1-nitro-L-mannitol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016, January 11). SRM - SAFETY DATA SHEET: D-Mannitol. Retrieved from [Link]
-
University of South Carolina. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Emergency Response Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]
-
The College of Wooster. (n.d.). Chemical Emergency Procedures. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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- 1. fishersci.com [fishersci.com]
- 2. NITROCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. ehs.ucr.edu [ehs.ucr.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
